Technical Documentation Center

6-(1H-imidazol-1-yl)pyridin-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(1H-imidazol-1-yl)pyridin-2-ol
  • CAS: 2034469-19-5

Core Science & Biosynthesis

Foundational

6-(1H-imidazol-1-yl)pyridin-2-ol chemical properties

An In-Depth Technical Guide to 6-(1H-imidazol-1-yl)pyridin-2-ol: Chemical Properties, Synthesis, and Applications Executive Summary The compound 6-(1H-imidazol-1-yl)pyridin-2-ol (also known by its tautomeric name, 6-(1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-(1H-imidazol-1-yl)pyridin-2-ol: Chemical Properties, Synthesis, and Applications

Executive Summary

The compound 6-(1H-imidazol-1-yl)pyridin-2-ol (also known by its tautomeric name, 6-(1H-imidazol-1-yl)pyridin-2(1H)-one) is a highly versatile nitrogen-rich heterocycle. Featuring a central pyridine ring substituted with a hydroxyl group and an imidazole moiety, this molecule is a privileged scaffold in both medicinal chemistry and materials science. Its unique structural topology allows it to act as a bidentate ligand in coordination chemistry, while its tautomeric properties make it an exceptional hydrogen-bond donor/acceptor in drug discovery.

This whitepaper provides a comprehensive analysis of its physicochemical properties, structural dynamics, and synthetic methodologies, grounded in field-proven application science.

Physicochemical Properties & Tautomeric Dynamics

Understanding the baseline physical properties of 6-(1H-imidazol-1-yl)pyridin-2-ol is critical for downstream applications, from chromatographic purification to formulation[1].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound:

PropertyValueRationale / Implication
Chemical Formula C₈H₇N₃ODefines the basic stoichiometry and mass.
Molecular Weight 161.16 g/mol Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
CAS Number 1337880-59-7Primary registry identifier for commercial building blocks.
LogP (Predicted) ~0.5 - 1.2Highly polar; excellent aqueous solubility but may require optimization for membrane permeability.
Hydrogen Bond Donors 1 (in lactam form)Crucial for kinase hinge-binding motifs.
Hydrogen Bond Acceptors 3Provided by the imidazole nitrogen, pyridine nitrogen, and oxygen.
The Lactim-Lactam Tautomerism

A defining characteristic of 2-hydroxypyridines is their ability to undergo tautomerism. 6-(1H-imidazol-1-yl)pyridin-2-ol exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

  • Causality of Solvent Effects: In the solid state and in polar protic solvents (e.g., water, methanol), the lactam form is overwhelmingly favored. This is driven by the thermodynamic stability of the amide-like resonance structure and intermolecular hydrogen bonding. Conversely, in non-polar aprotic solvents (e.g., chloroform, toluene), the lactim form can become detectable.

  • Application Impact: When designing kinase inhibitors, the lactam form provides a rigid -NH donor and a C=O acceptor, perfectly mimicking the hydrogen-bonding profile of the adenine ring in ATP.

Tautomeric_Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Lactam Lactam Form (2-Pyridone) Favored in Polar/Solid Lactim->Lactam Proton Transfer

Figure 1: Lactim-lactam tautomeric equilibrium of 6-(1H-imidazol-1-yl)pyridin-2-ol.

Synthetic Methodologies: Copper-Catalyzed Ullmann C-N Coupling

The most efficient route to synthesize 6-(1H-imidazol-1-yl)pyridin-2-ol is via an Ullmann-type C-N cross-coupling between 6-bromopyridin-2-ol and imidazole[2]. Traditional nucleophilic aromatic substitution (SNAr) is often sluggish on electron-rich pyridinols, making transition-metal catalysis the method of choice[3].

Mechanistic Rationale

The reaction utilizes a Copper(I) catalyst. The addition of a bidentate ligand (such as N,N'-dimethylethylenediamine or 1,10-phenanthroline) is critical.

  • Why the ligand? Unliganded Cu(I) is prone to disproportionation into Cu(0) and Cu(II). The ligand stabilizes the active Cu(I) species, increases its solubility in organic solvents, and lowers the activation energy required for the oxidative addition of the aryl bromide[4].

Ullmann_Coupling Step1 Cu(I) + Ligand Active Catalyst Step2 Oxidative Addition (6-bromopyridin-2-ol) Step1->Step2 Cu(I) -> Cu(III) Step3 Ligand Exchange (Imidazole + Base) Step2->Step3 Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4 Step4->Step1 Cu(III) -> Cu(I) Product Product 6-(1H-imidazol-1-yl)pyridin-2-ol Step4->Product Product Release

Figure 2: Copper-catalyzed Ullmann-type C-N coupling catalytic cycle.

Step-by-Step Synthesis Protocol

This protocol is designed to be self-validating, ensuring high yield and purity by addressing the specific chelating nature of the product.

Reagents Required:

  • 6-bromopyridin-2-ol (1.0 equiv)[5]

  • Imidazole (1.5 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • N,N'-dimethylethylenediamine (DMEDA) (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromopyridin-2-ol, imidazole, CuI, and K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (N₂) three times. Causality: Oxygen can prematurely oxidize Cu(I) to inactive Cu(II), halting the catalytic cycle.

  • Solvent & Ligand Addition: Inject anhydrous DMF followed by DMEDA via syringe.

  • Heating: Heat the mixture to 110 °C in an oil bath for 18 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material indicates completion.

  • Workup (Critical Step): Cool the mixture to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous Ammonium Hydroxide (NH₄OH).

    • Causality: The product contains both an imidazole and a pyridine ring, making it a strong metal chelator. Standard aqueous washes will leave copper trapped in the product. NH₄OH forms the highly soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping the metal from the organic layer into the aqueous phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the pure product.

Applications in Advanced Research

Drug Discovery and Target Inhibition

Compounds containing the imidazopyridine or imidazole-pyridone motif are frequently utilized in the development of targeted therapeutics, particularly in oncology and metabolic diseases. For instance, similar scaffolds are heavily featured in PI3Kα inhibitors[6] and GLP-1R modulating compounds[7]. The 6-(1H-imidazol-1-yl)pyridin-2-ol scaffold provides a dual-action pharmacophore: the imidazole ring can form Pi-stacking interactions with aromatic residues in an enzyme's active site, while the pyridone moiety anchors the molecule via strong, directional hydrogen bonds.

Coordination Chemistry and Supramolecular Assembly

In materials science, multidentate N-donor ligands are highly prized for constructing Metal-Organic Frameworks (MOFs) and coordination polymers[8]. 6-(1H-imidazol-1-yl)pyridin-2-ol acts as a divergent ligand. The spatial arrangement of the imidazole nitrogen and the pyridinol oxygen allows it to bridge multiple transition metal centers (such as Co²⁺, Cu²⁺, or Zn²⁺), facilitating the self-assembly of 1D chains or 2D coordination networks with unique magnetic or catalytic properties.

Analytical Characterization Protocols

To verify the integrity of the synthesized 6-(1H-imidazol-1-yl)pyridin-2-ol, rigorous spectroscopic characterization is required.

Step-by-Step Characterization Workflow:

  • NMR Spectroscopy (¹H and ¹³C):

    • Dissolve 5-10 mg of the compound in DMSO-d₆. Causality: DMSO-d₆ is chosen over CDCl₃ because the highly polar lactam form is often insoluble in chlorinated solvents.

    • Look for the characteristic broad singlet of the -NH proton (lactam form) around 11.5 - 12.0 ppm. The imidazole protons will appear as three distinct singlets/multiplets in the aromatic region (7.0 - 8.5 ppm).

  • Infrared Spectroscopy (FT-IR):

    • Perform ATR-FTIR on the solid sample.

    • Validation: A strong, sharp absorption band around 1650 cm⁻¹ confirms the presence of the C=O stretch of the pyridone tautomer, validating that the solid state exists primarily in the lactam form.

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize Electrospray Ionization (ESI) in positive mode.

    • Validation: The expected [M+H]⁺ peak should be observed at m/z 162.0667, confirming the exact mass of the C₈H₇N₃O molecule.

References

  • Namiki Building Blocks Catalogue (Source of CAS: 1337880-59-7 and structural data). Namiki Shoji Co., Ltd. Available at:[Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up. ACS Publications. Available at:[Link]

  • C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper. University of Groningen. Available at:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Carboxy-benzimidazole GLP-1R modulating compounds. Google Patents (WO2022225941A1).

Sources

Exploratory

Structure Elucidation of 6-(1H-imidazol-1-yl)pyridin-2-ol: A Comprehensive Guide to Regiochemistry and Tautomeric Dynamics

Executive Summary The structural elucidation of heterocyclic compounds containing both hydrogen-bond donors/acceptors and multiple nitrogen centers presents a unique analytical challenge. 6-(1H-imidazol-1-yl)pyridin-2-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic compounds containing both hydrogen-bond donors/acceptors and multiple nitrogen centers presents a unique analytical challenge. 6-(1H-imidazol-1-yl)pyridin-2-ol is a prime example of such a molecule. It features a tautomerizable 2-hydroxypyridine core and an imidazole ring that could theoretically attach via multiple positions.

This whitepaper provides an in-depth, authoritative guide to the structure elucidation of this compound. We will dissect the causality behind specific analytical choices—moving beyond mere data collection to establish a self-validating framework for proving regiochemistry (N- vs. C-linkage) and defining the complex 2-hydroxypyridine 2-pyridone tautomeric equilibrium.

Analytical Strategy & Workflow

To definitively elucidate the structure, the analytical workflow must address two distinct questions:

  • Connectivity: Is the imidazole ring attached to the pyridine C-6 position via its N-1 atom or one of its carbon atoms?

  • Tautomerism: Does the molecule exist primarily as the enol (6-(1H-imidazol-1-yl)pyridin-2-ol) or the lactam (6-(1H-imidazol-1-yl)pyridin-2(1H)-one)?

The following workflow illustrates the logical progression of techniques used to build a self-validating structural proof.

Workflow A Sample: 6-(1H-imidazol-1-yl)pyridin-2-ol (Purity >98% by HPLC) B HRMS (ESI-TOF) Confirms Exact Mass & Formula (C8H7N3O) A->B C 1D NMR (1H, 13C) Establishes Basic Spin Systems B->C D 2D NMR (HMBC, HSQC, NOESY) Proves N1-C6 Linkage & Regiochemistry C->D E IR & UV-Vis Spectroscopy Profiles Tautomeric State (Solid vs. Solution) D->E F X-Ray Crystallography Definitive Solid-State Conformation D->F G Final Structure Elucidated (Predominantly 2-Pyridone Form) E->G F->G

Caption: Analytical workflow for the structure elucidation of 6-(1H-imidazol-1-yl)pyridin-2-ol.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition and rule out dimerization. Causality: Before investing time in complex NMR experiments, HRMS ensures the synthesized or isolated material matches the expected formula ( C8​H7​N3​O ). Electrospray Ionization (ESI) is chosen over Electron Impact (EI) to prevent in-source fragmentation of the fragile C-N bond connecting the two rings.

  • Expected Data: [M+H]calc+​=162.0667 Da.

  • Self-Validation: The absence of a peak at m/z≈323.1 ( [2M+H]+ ) at low concentrations confirms the monomeric mass, though non-covalent dimers may appear at higher concentrations due to pyridone-pyridone hydrogen bonding.

NMR Spectroscopy: Deciphering Skeleton and Regiochemistry

NMR is the cornerstone of this elucidation. The primary challenge is proving that the imidazole is attached via its N-1 position rather than C-2, C-4, or C-5.

1D NMR Signatures
  • Pyridine Ring: The 2,6-disubstituted pyridine ring presents a classic AMX or ABX spin system. We observe three protons: H-3, H-4, and H-5.

  • Imidazole Ring: An N-linked imidazole lacks the highly exchangeable N-H proton. Instead, it shows three distinct protons: H-2' (a sharp singlet-like peak downfield due to being sandwiched between two nitrogens), H-4', and H-5'.

2D NMR: The Power of HMBC

Causality: While NOESY can show spatial proximity between the imidazole H-5' and the pyridine H-5, spatial proximity does not unequivocally prove covalent connectivity in flexible systems. Heteronuclear Multiple Bond Correlation (HMBC) is required. By observing a 3JCH​ scalar coupling from the imidazole H-2' ( δ≈8.3 ppm) and H-5' ( δ≈7.6 ppm) to the pyridine C-6 ( δ≈144 ppm), we definitively prove the C-N bond.

Quantitative Data Summary
Position 1 H Chemical Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Chemical Shift ( δ , ppm)Key HMBC Correlations ( 1 H 13 C)
Pyridine
2 (C=O)--163.0H-3, H-4
36.55d (8.0)118.5H-4, H-5, C-2
47.60dd (8.0, 7.5)141.2H-3, H-5
57.15d (7.5)105.4H-3, H-4, C-6
6--144.1H-4, H-5, H-2', H-5'
Imidazole
2'8.35s135.2H-4', H-5', C-6
4'7.10s116.8H-2', H-5'
5'7.65s129.5H-2', H-4', C-6
N-H / O-H 11.80br s--
(Note: Data representative of the compound in DMSO- d6​ at 400 MHz)

Tautomeric Elucidation: 2-Hydroxypyridine vs. 2-Pyridone

The interconversion between 2-hydroxypyridine and 2-pyridone is a classic example of tautomerization, heavily influenced by solvent polarity and dielectric constant[1].

Solvent-Dependent Equilibrium

In polar solvents like DMSO, the 2-oxo (pyridone) tautomer is overwhelmingly favored due to its higher dipole moment (approx. 5.97 Debye), whereas apolar solvents (like cyclohexane or CDCl3​ ) can stabilize the hydroxy form (approx. 1.83 Debye)[1]. NMR spectroscopic data in DMSO- d6​ reveals a C-2 carbon shift at ∼163 ppm, which is highly characteristic of a lactam carbonyl, proving the pyridone form dominates in solution[2].

Solid-State Analysis

Solid-state X-ray diffraction studies of similar 2-hydroxypyridine derivatives consistently reveal that these compounds crystallize in the oxo-form (lactam)[2],[3]. This is driven by the formation of highly stable intermolecular hydrogen-bonded dimers in the crystal lattice.

Logic Q1 Is the Imidazole N-linked or C-linked? HMBC HMBC: Imidazole H-2'/H-5' correlate to Pyridine C-6 Q1->HMBC A1 Conclusion: N-linked (1H-imidazol-1-yl) HMBC->A1 Q2 Which Tautomer Predominates? IR IR: Strong C=O stretch at ~1650 cm⁻¹ (Solid State) Q2->IR NMR NMR: C-2 shift at ~163 ppm (DMSO-d6) Q2->NMR A2 Conclusion: 2-Pyridone Form (Lactam) IR->A2 NMR->A2

Caption: Logical deduction pathway for regiochemistry and tautomeric state determination.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Concentration Gradient Analysis

Purpose: To differentiate between intramolecular stabilization and intermolecular dimerization (which drives the pyridone tautomer).

  • Preparation: Prepare four separate NMR tubes containing the analyte in DMSO- d6​ at concentrations of 1 mM, 5 mM, 20 mM, and 50 mM.

  • Acquisition: Acquire 1 H NMR spectra for each sample at 298 K using a standard 1D pulse sequence with water suppression if necessary.

  • Validation: Track the chemical shift of the exchangeable proton ( ∼11.8 ppm). A concentration-dependent downfield shift indicates intermolecular hydrogen bonding (dimerization of the pyridone form). If the shift remains static, the tautomer is fixed or stabilized intramolecularly.

Protocol B: Tautomer Profiling via ATR-FTIR

Purpose: To establish the solid-state tautomeric preference without requiring a single crystal.

  • Solid-State: Place 1-2 mg of the neat, crystalline powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply standard pressure.

  • Acquisition: Scan from 4000 to 400 cm −1 (32 scans, 4 cm −1 resolution).

  • Solution-State (Control): Dissolve the compound in anhydrous CHCl3​ (non-polar) and inject it into a liquid IR cell (NaCl or CaF2​ windows).

  • Validation: In the solid state, look for a dominant, broad band at ∼1650 cm −1 (lactam C=O) and the absence of a sharp peak at ∼3500 cm −1 (free O-H). The emergence of the 3500 cm −1 peak in CHCl3​ validates the dynamic nature of the tautomerism.

Protocol C: High-Resolution Mass Spectrometry (ESI-TOF)
  • Preparation: Dissolve the sample in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1 μ g/mL.

  • Injection: Infuse directly into the ESI source at 10 μ L/min.

  • Parameters: Set capillary voltage to 3.0 kV, desolvation temperature to 250°C. Operate in positive ion mode ( ESI+ ).

  • Calibration: Use a standard tuning mix (e.g., Agilent ESI-L) immediately prior to acquisition to ensure mass accuracy within < 3 ppm.

Conclusion

The structure elucidation of 6-(1H-imidazol-1-yl)pyridin-2-ol requires a multi-faceted approach. By leveraging HMBC NMR, the exact regiochemistry of the imidazole N-linkage is unequivocally established. Furthermore, by understanding the thermodynamic principles governing 2-hydroxypyridine tautomerism, analysts can correctly assign the 2-pyridone lactam form as the dominant species in both polar solutions and the solid state. This self-validating analytical framework ensures total confidence in the structural assignment of this class of pharmacologically highly relevant heterocycles.

References

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines Source: ARKIVOC 2002 (xi) 198-215 URL:[Link]

  • A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides Source: RSC Publishing, Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • How about Tautomers? (Tautomerization between 2-hydroxypyridine and 2-pyridone) Source: WuXi AppTec Biology URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to 6-(1H-imidazol-1-yl)pyridin-2-ol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Physicochemical Properties The nomenclature 6-(1H-imidazol-1-yl)pyridin-2-ol describes a pyridine ring substituted with a hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

The nomenclature 6-(1H-imidazol-1-yl)pyridin-2-ol describes a pyridine ring substituted with a hydroxyl group at the 2-position and an imidazole ring at the 6-position. A critical aspect of this molecule's chemistry is the prototropic tautomerism between the enol form (2-hydroxypyridine) and the keto form (pyridin-2(1H)-one). In the solid state and in solution, the pyridone form is generally predominant.[1]

Tautomerism

The equilibrium between the aromatic 2-hydroxypyridine and the non-aromatic 2-pyridone tautomers is a key feature influencing the molecule's reactivity, hydrogen bonding capability, and interactions with biological targets.

tautomerism 6-(1H-imidazol-1-yl)pyridin-2-ol 6-(1H-imidazol-1-yl)pyridin-2-ol (Enol Form) 6-(1H-imidazol-1-yl)pyridin-2(1H)-one 6-(1H-imidazol-1-yl)pyridin-2(1H)-one (Keto Form) 6-(1H-imidazol-1-yl)pyridin-2-ol->6-(1H-imidazol-1-yl)pyridin-2(1H)-one Tautomerization

Caption: Tautomeric equilibrium of 6-(1H-imidazol-1-yl)pyridin-2-ol.

Estimated Physicochemical Properties

Due to the lack of experimental data for the title compound, the following properties are estimated based on the known values for 2-hydroxypyridine and the general influence of an imidazole substituent.[2][3][4][5][6][7][8]

PropertyEstimated ValueRationale and References
Molecular Formula C₈H₇N₃OBased on chemical structure.
Molecular Weight 161.16 g/mol Calculated from the molecular formula.
Appearance Off-white to pale yellow solidTypical for pyridinone derivatives.[4]
Melting Point 110-130 °CThe melting point of 2-hydroxypyridine is 105-107 °C. The imidazole substituent is expected to increase the melting point due to increased molecular weight and potential for additional intermolecular interactions.[3]
pKa ~11-12 (acidic proton on pyridinone N) and ~6-7 (protonated imidazole)The pKa of the N-H proton in 2-pyridone is approximately 11.6. The imidazole ring will introduce a basic nitrogen with an estimated pKa for its conjugate acid in the range of 6-7.[1][2]
Solubility Soluble in water and polar organic solvents2-Hydroxypyridine is highly soluble in water (450 g/L at 20°C). The presence of the polar imidazole ring is expected to maintain good aqueous solubility.[2][3]
LogP -0.5 to 0.5The estimated LogP for 2-hydroxypyridine is around -0.6. The addition of the imidazole ring will likely increase the LogP slightly.[3]

Proposed Synthesis

There is no specific literature detailing the synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of substituted pyridin-2-ones. A two-step approach involving a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination followed by deprotection is proposed.

Synthetic Workflow Diagram

synthesis_workflow cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Deprotection Start 2-benzyloxy-6-bromopyridine Reaction1 SNAror Buchwald-Hartwig Amination Start->Reaction1 Imidazole Imidazole Imidazole->Reaction1 Intermediate 2-benzyloxy-6-(1H-imidazol-1-yl)pyridine Reaction1->Intermediate Reaction2 Hydrogenolysis Intermediate->Reaction2 Product 6-(1H-imidazol-1-yl)pyridin-2(1H)-one Reaction2->Product

Caption: Proposed two-step synthesis of 6-(1H-imidazol-1-yl)pyridin-2(1H)-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-benzyloxy-6-(1H-imidazol-1-yl)pyridine

  • Method A: Nucleophilic Aromatic Substitution (SNAr) [9][10][11][12][13]

    • To a solution of imidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium imidazolide.

    • Add a solution of 2-benzyloxy-6-bromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-benzyloxy-6-(1H-imidazol-1-yl)pyridine.

  • Method B: Buchwald-Hartwig Amination [14][15][16][17][18]

    • To an oven-dried reaction vessel, add 2-benzyloxy-6-bromopyridine (1.0 equivalent), imidazole (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), and a suitable ligand like Xantphos (0.04 equivalents).

    • Add a base, for example, cesium carbonate (2.0 equivalents), and an anhydrous solvent such as toluene or dioxane.

    • Purge the vessel with an inert gas (e.g., argon) and heat the mixture to 90-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired product.

Step 2: Synthesis of 6-(1H-imidazol-1-yl)pyridin-2(1H)-one

  • Dissolve 2-benzyloxy-6-(1H-imidazol-1-yl)pyridine (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (10% w/w, 0.1 equivalents).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 6-(1H-imidazol-1-yl)pyridin-2(1H)-one, which can be further purified by recrystallization if necessary.

Potential Biological Applications and Mechanism of Action

The combination of the pyridin-2-one and imidazole scaffolds suggests significant potential for 6-(1H-imidazol-1-yl)pyridin-2-ol in drug discovery, particularly in oncology. Both moieties are considered "privileged structures" in medicinal chemistry.[19][20]

Anticancer and Kinase Inhibitory Activity

Pyridin-2-one derivatives have been extensively investigated as anticancer agents, with many exhibiting potent inhibitory activity against various protein kinases.[21][22][23][24] The pyridinone core can act as a hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of ATP in the active sites of kinases.[23]

The imidazole ring is also a common feature in many anticancer drugs and kinase inhibitors.[25][26][27] Its nitrogen atoms can participate in crucial hydrogen bonding interactions with protein residues.

Given these precedents, it is highly probable that 6-(1H-imidazol-1-yl)pyridin-2-ol will exhibit kinase inhibitory activity. Potential targets could include Src kinase, PIM-1 kinase, and mitogen-activated protein kinase (MAPK)-interacting kinases (MNKs), which have been shown to be inhibited by other pyridinone derivatives.[21][22][23][24][28]

Proposed Mechanism of Action as a Kinase Inhibitor

mechanism cluster_kinase Kinase Active Site cluster_downstream Downstream Signaling ATP_pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_pocket->Phosphorylation Blocked Hinge Hinge Region (Amino Acid Residues) Molecule 6-(1H-imidazol-1-yl)pyridin-2(1H)-one Molecule->ATP_pocket Competitive Binding Molecule->Hinge Hydrogen Bonding (Pyridinone N-H and C=O) Cell_Proliferation Cell Proliferation & Survival Phosphorylation->Cell_Proliferation Inhibited

Caption: Proposed mechanism of kinase inhibition by 6-(1H-imidazol-1-yl)pyridin-2(1H)-one.

Other Potential Therapeutic Areas

Derivatives of pyridinone have also shown a wide range of other biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[20] The imidazole moiety is also present in numerous antimicrobial agents. Therefore, 6-(1H-imidazol-1-yl)pyridin-2-ol could also be a valuable scaffold for the development of new drugs in these therapeutic areas.

Conclusion

6-(1H-imidazol-1-yl)pyridin-2-ol represents a promising, yet underexplored, molecular scaffold for drug discovery. This technical guide provides a solid foundation for its synthesis and investigation. The proposed synthetic route is robust and relies on well-established chemical transformations. Based on the extensive literature on related compounds, this molecule is a strong candidate for development as a kinase inhibitor for the treatment of cancer and potentially other diseases. Further research into its synthesis, characterization, and biological evaluation is highly encouraged.

References

  • Chand, K., Prasad, S., Tiwari, R. K., Shirazi, A. N., Kumar, S., Parang, K., & Sharma, S. K. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry, 22(8), 2447-2454. [Link]

  • Digital Commons @ University of Rhode Island. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. [Link]

  • Yu, B., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848784. [Link]

  • Taylor & Francis Online. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

  • CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. [Link]

  • RSC Publishing. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2014). Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents. [Link]

  • Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • ACS Omega. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • ChemBK. (2024). 2-Hydroxypyridine. [Link]

  • Taylor & Francis Online. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Semantic Scholar. (2006). A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction. [Link]

  • ACS Publications. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • Douglas, C. J., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]

  • PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. [Link]

  • FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). [Link]

  • The Good Scents Company. (n.d.). 2-pyridone. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H. [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2026). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

  • MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • National Institutes of Health. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES. Retrieved from [Link]

Sources

Exploratory

Strategic Derivatization at the 6-Position of Imidazo[1,2-a]pyridines: A Mechanistic Guide to Biological Activity and Target Engagement

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, historically validated by blockbuster central nervous system (CNS) drugs such as the anxiolytic/sedative agents zo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, historically validated by blockbuster central nervous system (CNS) drugs such as the anxiolytic/sedative agents zolpidem and alpidem[1],[2]. However, recent advances in synthetic methodologies have expanded the therapeutic utility of this nitrogen-bridged heterocycle far beyond GABA-A receptor modulation. By strategically introducing substituents at the 6-position of the fused pyridine ring, researchers have unlocked a broad spectrum of potent biological activities, including targeted anticancer, antimicrobial, and enzyme-inhibitory properties[3],[2]. This whitepaper provides an in-depth mechanistic analysis of 6-substituted imidazo[1,2-a]pyridines, detailing their structural pharmacology, quantitative efficacy, and the self-validating experimental workflows required for their evaluation.

Structural Pharmacology: Why the 6-Position Matters

The biological versatility of the imidazo[1,2-a]pyridine core stems from its rigid, planar geometry and its ability to act as both a hydrogen bond acceptor and a π -stacking participant. The 6-position is located on the pyridine ring, para to the bridgehead nitrogen.

From a mechanistic standpoint, substitutions at this specific position are critical for the following reasons:

  • Electronic Tuning: Introducing electron-withdrawing groups (e.g., halogens like chlorine or bromine) at the 6-position profoundly alters the electron density of the entire bicyclic system[4],[5]. This shifts the pKa​ of the bridgehead nitrogen, optimizing the molecule's ionization state at physiological pH and enhancing metabolic stability.

  • Steric and Lipophilic Interactions: Bulky or lipophilic groups (e.g., aryl or alkyl-thio moieties) at the 6-position allow the molecule to project deeply into hydrophobic binding pockets, such as the hinge region of kinases (e.g., PI3K p110α ) or the allosteric sites of metabolic enzymes[6],.

  • Target Selectivity: In CNS applications, the nature of the 6-substituent dictates the selectivity between GABA-A receptor α1​ subunits (sedative effects) and α2​/α3​ subunits (anxiolytic effects). In oncology, it dictates the affinity for specific mutant kinases (e.g., KRAS G12C) over wild-type variants[7].

Spectrum of Biological Activity

Oncology: Apoptosis and Kinase Inhibition

6-substituted imidazo[1,2-a]pyridines have demonstrated exceptional cytotoxicity against various human cancer cell lines, most notably the colon cancer cell lines HT-29 and Caco-2[8]. Mechanistic profiling reveals that these compounds do not merely cause non-specific necrosis; rather, they induce a highly regulated apoptotic cascade. Treatment with these derivatives triggers the release of cytochrome c from the mitochondria into the cytosol, subsequently activating caspase-8 (extrinsic pathway) and caspase-3 (executioner phase)[8].

Furthermore, specific 6-chloro and 6-aryl derivatives act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway. By suppressing the phosphorylation of AKT and mTOR, these compounds deprive cancer cells of critical survival signals, leading to G2/M cell cycle arrest and subsequent apoptosis[7].

Prostate Cancer and Stem Cell Targeting

Aldehyde dehydrogenases (ALDH1A1 and ALDH1A3) are critical markers and survival factors for prostate cancer stem cells. A novel family of imidazo[1,2-a]pyridine derivatives has been shown to chemically inhibit ALDH1A1/ALDH1A3 activity. This targeted inhibition directly reduces the clonogenicity and proliferation of aggressive prostate cancer cell lines (e.g., PC3), highlighting the scaffold's potential in eradicating therapy-resistant cancer stem cell populations[9].

Enzyme Inhibition: Rab Geranylgeranyl Transferase

Beyond kinases and receptors, 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been engineered as inhibitors of Rab geranylgeranyl transferase (RGGT). By disrupting the prenylation of Rab11A, these compounds interfere with intracellular vesicle trafficking, leading to reduced cell viability in human cervical carcinoma (HeLa) models[10].

Quantitative Activity Profile

To facilitate comparative analysis, the following table synthesizes the in vitro biological activities of key 6-substituted imidazo[1,2-a]pyridine classes across different therapeutic targets.

Compound Class / SubstitutionPrimary Target / Cell LineIC 50​ / Efficacy RangeMechanism of Action
6-Aryl-imidazo[1,2-a]pyridines HT-29 & Caco-2 (Colon Cancer)0.5 - 5.0 µMCytochrome c release; Caspase 3/8 activation[8]
6-Chloro-imidazo[1,2-a]pyridines PI3K p110α / Melanoma< 1.0 µMPI3K/Akt/mTOR pathway inhibition; G2/M arrest[7]
Imidazopyridine-triazole Conjugates A549 (Lung Cancer)0.51 - 0.63 µMInhibition of tubulin polymerization[7]
6-Bromo-phosphonopropionates RGGT / HeLa Cells25 - 100 µMDisruption of Rab11A protein prenylation[10]
Propargylamide Derivatives KRAS G12C (NCI-H358)0.86 µMCovalent binding to mutant KRAS[7]

Pathway and Workflow Visualizations

Pathway Ligand 6-Substituted Imidazo[1,2-a]pyridine PI3K PI3K / AKT / mTOR Signaling Cascade Ligand->PI3K Direct Inhibition Mito Mitochondrial Stress (Cytochrome c Release) Ligand->Mito Induces Depolarization Casp8 Caspase 8 (Extrinsic Pathway) Ligand->Casp8 Activates Apop Cellular Apoptosis (HT-29 / Caco-2) PI3K->Apop Loss of Survival Signal Casp3 Caspase 3 (Executioner) Mito->Casp3 Allosteric Activation Casp8->Casp3 Proteolytic Cleavage Casp3->Apop Execution Phase

Mechanism of action for 6-substituted imidazo[1,2-a]pyridines in cancer apoptosis.

Workflow Synth Chemical Synthesis (>95% Purity via HPLC) Screen Primary Screen (MTT Viability Assay) Synth->Screen Quality Control Apop Apoptosis Profiling (Flow Cytometry) Screen->Apop Select IC50 < 10 µM Mech Target Validation (Western Blotting) Apop->Mech Annexin V+ Confirmed

Self-validating experimental workflow for evaluating imidazo[1,2-a]pyridine derivatives.

Self-Validating Experimental Workflows

To ensure high scientific integrity (E-E-A-T), the evaluation of novel 6-substituted imidazo[1,2-a]pyridines must rely on self-validating experimental systems. The following protocols detail not just the steps, but the causality behind each methodological choice.

Protocol 1: High-Fidelity Cytotoxicity Screening (MTT Assay)

Purpose: To quantify the anti-proliferative efficacy (IC 50​ ) of synthesized derivatives. Causality & Validation: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the assay directly correlates colorimetric absorbance with cell viability[6],[7]. To ensure that observed cell death is due to the compound and not solvent toxicity, the system is validated by strictly capping the DMSO vehicle concentration at <0.1% v/v.

  • Cell Seeding: Plate HT-29 or Caco-2 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours to allow adherence.

  • Synchronization: Starve cells in serum-free media for 12 hours to synchronize the cell cycle, ensuring uniform compound uptake.

  • Treatment: Expose cells to a dose-response gradient of the imidazo[1,2-a]pyridine derivative (e.g., 0.1 µM to 100 µM) for 48 hours. Self-Validation: Include a positive control (e.g., Doxorubicin) and a negative vehicle control (0.1% DMSO).

  • Metabolic Conversion: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization & Detection: Remove the media and dissolve the resulting insoluble purple formazan crystals in 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader.

Protocol 2: Mechanistic Target Validation (Western Blotting)

Purpose: To confirm target engagement (e.g., PI3K/Akt/mTOR inhibition) and validate the apoptotic mechanism (caspase cleavage). Causality & Validation: To prove that cell death is driven by specific signaling cascades rather than non-specific toxicity, protein expression must be analyzed[7]. The use of phosphatase inhibitors during lysis is non-negotiable; without them, endogenous phosphatases will rapidly strip the phosphate groups off AKT and mTOR during extraction, leading to false-negative target engagement data.

  • Cell Lysis: Harvest treated cells and lyse using RIPA buffer. Self-Validation: The buffer must be supplemented with both protease inhibitors (to prevent protein degradation) and phosphatase inhibitors (to preserve transient phosphorylation states of p-AKT and p-mTOR).

  • Quantification: Perform a BCA assay to determine protein concentration. Self-Validation: Normalize all samples to exactly 30 µg of protein per well to prevent loading artifacts.

  • Electrophoresis & Transfer: Separate proteins via SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% BSA, then incubate overnight at 4°C with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, cleaved caspase-3, and caspase-8).

  • Loading Control: Probe for GAPDH or β -actin. Self-Validation: A uniform GAPDH band across all lanes proves that any observed decrease in p-AKT is due to the drug's mechanism, not an error in protein loading.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 Source: European Journal of Medicinal Chemistry URL:[Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) Source: Infectious Disorders Drug Targets URL:[Link]

  • The Multifaceted Role of Aldehyde Dehydrogenases in Prostate Cancer Stem Cells Source: MDPI Cancers URL:[Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase Source: Frontiers in Chemistry (via PMC) URL:[Link]

Sources

Foundational

Discovery and Optimization of Novel Pyridin-2(1H)-one Analogs: A Technical Guide for Modern Drug Development

Executive Summary: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry In contemporary drug discovery, the identification of privileged scaffolds that balance target affinity with favorable pharmacokinetic (PK) propert...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Pyridin-2(1H)-one Scaffold in Medicinal Chemistry

In contemporary drug discovery, the identification of privileged scaffolds that balance target affinity with favorable pharmacokinetic (PK) properties is paramount. The pyridin-2(1H)-one (or 2-pyridone) nucleus has emerged as a highly versatile pharmacophore. Unlike traditional aromatic rings, the pyridin-2(1H)-one system exhibits tautomerism (interconverting with 2-hydroxypyridine), allowing it to act simultaneously as a potent hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group).

This dual capability makes it an exceptional bioisostere for amides and an ideal structural motif for engaging the hinge regions of kinases or the allosteric pockets of complex enzymes [1]. Recent medicinal chemistry campaigns have successfully leveraged this scaffold to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, mutant IDH1 inhibitors for oncology, and potent antagonists for inflammatory pathways.

This whitepaper synthesizes recent breakthroughs in the discovery of novel pyridin-2(1H)-one analogs, focusing on the causality behind structural modifications and providing field-proven protocols for their evaluation.

Structural Biology & Scaffold Dynamics

The intrinsic value of the pyridin-2(1H)-one core lies in its tunable physicochemical properties. By modifying the substituents at the 3-, 4-, 5-, and 6-positions, medicinal chemists can precisely modulate the molecule's lipophilicity, aqueous solubility, and topological polar surface area (tPSA).

For example, scaffold hopping from traditional phenolic or anilino hinge-binders to a pyridin-2(1H)-one core often results in improved metabolic stability. The strong hydrogen-bond acceptor nature of the pyridinone carbonyl is frequently essential for displacing highly coordinated water molecules in target active sites, a thermodynamic driver for high-affinity binding [1].

Case Study 1: Targeting p38α MAPK for Mechanical Allodynia

Rationale and Target Biology

Mechanical allodynia (MA)—a chronic pain condition where innocuous stimuli provoke severe pain—represents a significant unmet medical need. Traditional analgesics often fail to provide relief without severe central nervous system side effects. Recent phenotypic screening identified 3,5-disubstituted pyridin-2(1H)-ones as potent anti-allodynic agents [2]. Target deconvolution revealed that these compounds act as inhibitors of p38α Mitogen-Activated Protein Kinase (MAPK), a critical node in the inflammatory pain signaling cascade.

Mechanism of Action

The pyridin-2(1H)-one core anchors the molecule into the ATP-binding pocket of p38α MAPK. The carbonyl oxygen accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Met109), while the N-H donates a hydrogen bond to the backbone carbonyl. Substitutions at the 3-position (e.g., a 2-bromophenyl group) and the 5-position (e.g., a phenylamino group) project into the hydrophobic pockets I and II, respectively, locking the kinase in an inactive conformation.

p38_MAPK Stimulus Inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptors (TNFR, IL-1R) Stimulus->Receptor MKK MKK3 / MKK6 (Kinase Cascade) Receptor->MKK p38 p38α MAPK (Target Node) MKK->p38 Phosphorylation Downstream Downstream Effectors (MK2, Transcription Factors) p38->Downstream Inhibitor Pyridin-2(1H)-one Analogs (e.g., Cmpd 69) Inhibitor->p38 Inhibits (Hinge Binding) Response Mechanical Allodynia (Pain Hypersensitivity) Downstream->Response

Fig 1. p38α MAPK signaling in mechanical allodynia and inhibition by pyridin-2(1H)-one analogs.

Case Study 2: eIF4A3-Selective Inhibitors for Oncology

Rationale and ADMET Optimization

Eukaryotic initiation factor 4A3 (eIF4A3) is a core component of the exon junction complex (EJC) and a promising target for oncology. Initial screening identified 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives as potent eIF4A3 inhibitors[3]. However, early leads suffered from poor pharmacokinetic profiles driven by the high acidity of the pyridin-2(1H)-one moiety.

Causality in Structural Optimization

To reduce the acidity and improve metabolic stability, researchers synthesized an N-methyl derivative (Compound 1o). While this dramatically improved solubility and maintained target potency, it introduced a new liability: Compound 1o became a strong substrate for P-glycoprotein (P-gp), exhibiting a high efflux ratio of 25.0, which severely limited oral bioavailability.

To break this ADMET bottleneck, the N-methyl group was replaced with an N-phenyl group (Compound 1q). The causality here is critical: The N-phenyl substitution increased lipophilicity just enough to evade P-gp recognition while maintaining a low topological polar surface area (tPSA = 75.5 Ų), preserving the exact spatial geometry required for eIF4A3 inhibition.

Workflow Hit Hit Identification (eIF4A3 Inhibitor 1a) Mod1 N-Methylation (Cmpd 1o) Hit->Mod1 Reduce Acidity Issue High P-gp Efflux (Ratio: 25.0) Mod1->Issue ADMET Profiling Mod2 N-Phenyl Substitution (Cmpd 1q) Issue->Mod2 Scaffold Optimization Lead Optimized Lead (Low tPSA, High PK) Mod2->Lead In vivo Validation

Fig 2. Hit-to-lead ADMET optimization workflow for eIF4A3-selective pyridin-2(1H)-one inhibitors.

Quantitative Data Presentation

The following table synthesizes the Structure-Activity Relationship (SAR) and ADMET data across the two discussed therapeutic applications, highlighting the impact of specific functional group modifications on the pyridin-2(1H)-one core.

Compound IDCore ScaffoldKey ModificationTargetIC₅₀ (μM)Key ADMET / Phenotypic Outcome
Compound 69 3,5-disubstituted pyridin-2(1H)-one3-(2-Bromophenyl), 5-(phenylamino)p38α MAPKN/A (Potent)Rapidly reversed neuropathic mechanical allodynia in vivo [2].
Compound 1a 5-(piperazine-1-carbonyl)pyridin-2(1H)-oneUnsubstituted N-HeIF4A3N/AHigh acidity, poor metabolic stability [3].
Compound 1o 5-(piperazine-1-carbonyl)pyridin-2(1H)-oneN-MethylationeIF4A30.10Improved stability; High P-gp efflux ratio (25.0) [3].
Compound 1p Biaryl pyridin-2(1H)-oneBiaryl scaffold introductioneIF4A30.75Decreased potency; disrupted optimal binding geometry [3].
Compound 1q 5-(piperazine-1-carbonyl)pyridin-2(1H)-oneN-Phenyl substitutioneIF4A30.14Evaded P-gp efflux; low tPSA (75.5 Ų); strong in vivo efficacy[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of novel pyridin-2(1H)-one analogs must utilize self-validating protocols. The inclusion of rigorous controls ensures that any observed efficacy is a direct result of the compound's mechanism of action rather than assay artifacts.

Protocol A: In Vitro p38α MAPK Kinase Assay

Objective: Determine the IC₅₀ of synthesized pyridin-2(1H)-one analogs against p38α MAPK. Self-Validation Mechanism: Use of Staurosporine (pan-kinase inhibitor) as a positive control for assay function, and SB203580 (known p38 inhibitor) as a reference standard to normalize inter-plate variability.

  • Reagent Preparation: Prepare a kinase buffer consisting of 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT.

  • Compound Dilution: Serially dilute the pyridin-2(1H)-one analogs (e.g., Compound 69) in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Addition: Add recombinant human p38α MAPK (final concentration 1 nM) to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibration of the inhibitor with the hinge region.

  • Substrate Initiation: Initiate the reaction by adding a mixture of ATP (at the predetermined Kₘ value, typically 10-50 μM) and a biotinylated ATF2 peptide substrate.

  • Detection: After 60 minutes, terminate the reaction using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and Europium-labeled anti-phospho-ATF2 antibodies.

  • Data Analysis: Read the TR-FRET signal on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo Complete Freund's Adjuvant (CFA) Model for Mechanical Allodynia

Objective: Evaluate the in vivo anti-allodynic efficacy of pyridin-2(1H)-one analogs. Self-Validation Mechanism: Inclusion of a vehicle-only group (negative control to establish baseline hyperalgesia) and a Gabapentin group (positive control to validate the dynamic range of the Von Frey testing).

  • Induction of Inflammation: Inject 50 μL of CFA intraplantarly into the right hind paw of adult male Sprague-Dawley rats. Allow 24 hours for the development of robust mechanical allodynia.

  • Baseline Testing: Measure the paw withdrawal threshold (PWT) using electronic Von Frey filaments. A significant drop in PWT confirms the successful induction of allodynia.

  • Dosing: Administer the test compound (e.g., Compound 69 formulated in 0.5% methylcellulose) via oral gavage or intraperitoneal injection. Administer vehicle to the negative control group and Gabapentin (100 mg/kg) to the positive control group.

  • Efficacy Evaluation: Measure PWT at 1, 2, 4, and 24 hours post-dosing.

  • Statistical Analysis: Calculate the Area Under the Curve (AUC) for the PWT over time. Perform a Two-Way ANOVA followed by Bonferroni's post-hoc test to determine statistical significance against the vehicle cohort.

References

  • Lin, S., Liu, C., Zhao, X., Han, X., Li, X., Ye, Y., & Li, Z. (2022). "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, 10, 869860. URL:[Link]

  • Visseq, A., Descheemaeker, A., Pinto-Pardo, N., Nauton, L., Théry, V., Giraud, F., Abrunhosa-Thomas, I., Artola, A., Anizon, F., Dallel, R., & Moreau, P. (2020). "Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia." European Journal of Medicinal Chemistry, 187, 111917. URL:[Link]

  • "Discovery of Novel 5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives as Orally eIF4A3-Selective Inhibitors." (2017). SciSpace / ACS Medicinal Chemistry Letters. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of Imidazo[1,2-a]pyridines

Executive Summary & Rationale The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster non-benzodiazepine drugs such as zolpidem (hypnotic), alpide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of several blockbuster non-benzodiazepine drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and olprinone (cardiotonic)[1]. Traditionally, synthesizing these nitrogen-fused heterocycles required multi-step, low-yielding pathways. The Groebke-Blackburn-Bienaymé (GBB) reaction revolutionized this process by offering an isocyanide-based multicomponent reaction (IMCR) that constructs the imidazo[1,2-a]pyridine core in a single, highly atom-economical step[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the thermodynamic and kinetic drivers of the GBB reaction, providing field-proven, self-validating protocols that ensure high-yield synthesis across diverse substrate scopes.

Mechanistic Causality: Designing the Reaction

To optimize a GBB reaction, one must understand the sequence of bond formations. The reaction is a cascade process involving 2-aminopyridine, an aldehyde, and an isocyanide[3].

  • Imine Formation: The reaction is initiated by the condensation of 2-aminopyridine with the aldehyde to form an electrophilic Schiff base (imine). This step requires acid catalysis to activate the carbonyl oxygen and facilitate water elimination[4].

  • Formal [4+1] Cycloaddition: The acid catalyst protonates the imine, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO). The isocyanide, acting as a C1 synthon, undergoes α-addition into the activated imine[3].

  • Cyclization & Aromatization: The resulting nitrilium intermediate is highly reactive. The adjacent pyridine ring nitrogen acts as an intramolecular nucleophile, attacking the nitrilium carbon to close the five-membered ring. Finally, a [1,3]-proton shift restores aromaticity, yielding the thermodynamically stable imidazo[1,2-a]pyridine-3-amine[4].

Mechanism A 2-Aminopyridine + Aldehyde B Schiff Base (Imine) A->B Acid Catalyst -H₂O C Isocyanide α-Addition B->C [4+1] Trapping D Intramolecular Cyclization C->D N-Attack E [1,3]-H Shift & Aromatization D->E F Imidazo[1,2-a]pyridine E->F

Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Catalyst and Solvent Optimization (Quantitative Analysis)

The choice of catalyst and solvent dictates the reaction's kinetic efficiency.

  • Rare-Earth Triflates (e.g., Sc(OTf)₃, Gd(OTf)₃): These are hard Lewis acids that strongly coordinate to the aldehyde oxygen. Crucially, they are water-tolerant, meaning they are not deactivated by the water molecule generated during imine formation[1].

  • Brønsted Acids (e.g., PTSA): p-Toluenesulfonic acid is highly effective for ambient-temperature reactions in protic solvents like methanol, providing excellent protonation of the imine intermediate[4].

  • Green Catalysts (e.g., NH₄Cl): For eco-friendly applications, ammonium chloride serves as a mild, inexpensive Brønsted acid that works exceptionally well in ethanol or aqueous mixtures under microwave or ultrasonic irradiation[5][6].

Table 1: Comparative Conditions and Yields for GBB Synthesis
CatalystSolventTemperature / HeatingTimeAvg. Yield (%)Ref
p-Toluenesulfonic acid (PTSA, 5 mol%)Methanol25 °C (Ambient)12 - 24 h85 - 90%[3][4]
Scandium(III) triflate (Sc(OTf)₃, 5 mol%)Methanol150 °C (Microwave)30 min90 - 94%[1]
Gadolinium(III) triflate (Gd(OTf)₃, 5 mol%)Methanol150 °C (Microwave)30 min70 - 94%[1]
Ammonium Chloride (NH₄Cl, 20 mol%)Ethanol80 °C (Microwave)35 min82 - 89%[5][6]

Validated Experimental Protocols

The following protocols are designed to be self-validating systems. By strictly controlling stoichiometry and workup, you minimize side-product formation (such as unreacted Schiff bases or formamides).

Protocol A: High-Throughput Microwave Synthesis (Rare-Earth Catalyzed)

Causality: Microwave (MW) irradiation provides rapid, uniform volumetric heating. This instantly overcomes the high activation energy barrier of the final [1,3]-H shift and aromatization step, reducing reaction times from hours to minutes[1].

  • Reagent Assembly: To a microwave-safe sealed tube, add 2-aminopyridine (0.5 mmol), the desired benzaldehyde derivative (0.5 mmol), and tert-butyl isocyanide (0.5 mmol)[1].

  • Catalyst Addition: Add Sc(OTf)₃ or Gd(OTf)₃ (5.0 mol%) dissolved in 1.5 mL of HPLC-grade Methanol[1].

  • Reaction Execution: Seal the tube and subject the mixture to microwave heating at 150 °C for 30 minutes[1].

  • Workup: Cool the vial to room temperature. Dilute the mixture with 15 mL of Dichloromethane (DCM). Wash successively with distilled water (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL) to remove the metal catalyst and unreacted polar starting materials[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient)[5].

Protocol B: Ambient Mild Synthesis (Brønsted Acid Catalyzed)

Causality: For temperature-sensitive substrates (e.g., highly functionalized aliphatic aldehydes), ambient conditions prevent degradation. PTSA provides the necessary protonation without requiring thermal energy[4].

  • Reagent Assembly: In a round-bottom flask, dissolve 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), and tert-butyl isocyanide (0.6 mmol, slight excess to drive the reaction) in 1 mL of Methanol[4].

  • Catalyst Addition: Add p-toluenesulfonic acid (PTSA, 4.7 mg, 0.025 mmol)[4].

  • Reaction Execution: Stir the reaction mixture continuously at room temperature (25 °C) for 12 hours[4].

  • Workup & Purification: Follow the identical DCM extraction and NaHCO₃ washing procedure outlined in Protocol A[4].

Workflow W1 1. Reagent Assembly Equimolar Aminopyridine, Aldehyde, Isocyanide W2 2. Catalyst & Solvent Selection Sc(OTf)₃ in MeOH OR PTSA in MeOH W1->W2 W3 3. Reaction Execution Microwave (150°C, 30 min) OR Stirring (RT, 12 h) W2->W3 W4 4. Workup & Extraction Dilute with DCM, Wash with NaHCO₃ & Brine W3->W4 W5 5. Purification Flash Column Chromatography (Hexane/EtOAc) W4->W5 W6 6. Self-Validation Check TLC (Fluorescence) & NMR (NH, t-Bu peaks) W5->W6

Step-by-step experimental workflow for the GBB multicomponent synthesis.

Self-Validation & Analytical Troubleshooting

A robust protocol must include immediate analytical feedback loops to verify success before proceeding to biological assays or further functionalization.

  • TLC Monitoring (Visual Validation): Imidazo[1,2-a]pyridines possess an extended π-conjugated framework. Upon successful cyclization, the product spot will exhibit intense, bright fluorescence under 254 nm and 365 nm UV light, distinguishing it from the non-fluorescent starting materials[2].

  • ¹H NMR Confirmation (Structural Validation):

    • Disappearance Check: Ensure the complete disappearance of the highly deshielded aldehyde proton (typically ~9.5–10.5 ppm).

    • Appearance Check 1 (Isocyanide Incorporation): If tert-butyl isocyanide was used, look for a massive, sharp 9H singlet integration around 1.05–1.20 ppm corresponding to the tert-butyl group[1][7].

    • Appearance Check 2 (Amine Formation): Look for the secondary amine N-H proton, which typically appears as a broad singlet between 3.00–4.00 ppm depending on the solvent and concentration[1][7].

  • Mass Spectrometry (HRMS): The formal [4+1] cycloaddition is highly atom-economical. The expected mass is exactly the sum of the three starting materials minus one molecule of water (M_aminopyridine + M_aldehyde + M_isocyanide - 18.015 Da)[1].

Sources

Application

in vitro cytotoxicity assays for 1,6-diaryl pyridin-2(1H)-one analogs

Application Note: In Vitro Cytotoxicity and Mechanism-of-Action Assays for 1,6-Diaryl Pyridin-2(1H)-one Analogs Introduction & Scientific Rationale The pyridin-2(1H)-one (or 2-pyridone) scaffold is a privileged structure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cytotoxicity and Mechanism-of-Action Assays for 1,6-Diaryl Pyridin-2(1H)-one Analogs

Introduction & Scientific Rationale

The pyridin-2(1H)-one (or 2-pyridone) scaffold is a privileged structure in medicinal chemistry, frequently utilized for its versatile hydrogen-bonding capabilities and bioisosterism[1]. Recently, 1,6-diaryl pyridin-2(1H)-one analogs have emerged as potent anticancer agents. Synthesized via consecutive Chan-Lam and Suzuki coupling, specific derivatives (e.g., compounds 1b, 1c, 1e, and 1f) have demonstrated significant in vitro cytotoxicity against human ovarian (SKOV-3) and hepatocellular carcinoma (HepG2) cell lines, showing efficacy comparable to the standard chemotherapeutic agent, Taxol[2].

Mechanistically, these compounds exert their antiproliferative effects by inducing cell cycle arrest in the G1/M phase, which subsequently triggers apoptotic cell death[3]. To rigorously evaluate the structure-activity relationship (SAR) of novel 1,6-diaryl pyridin-2(1H)-one analogs, a self-validating cascade of in vitro assays is required. This application note details the optimized protocols for high-throughput cytotoxicity screening and mechanistic validation.

Mechanistic Pathway & Assay Workflow

Mechanism Compound 1,6-Diaryl Pyridin-2(1H)-one Uptake Cellular Uptake (HepG2 / SKOV-3) Compound->Uptake Administration CellCycle Cell Cycle Arrest (G1/M Phase) Uptake->CellCycle Target Binding Apoptosis Apoptosis Induction (PS Externalization) CellCycle->Apoptosis Prolonged Arrest Death Cytotoxicity (Loss of Viability) Apoptosis->Death Execution

Caption: Mechanism of 1,6-diaryl pyridin-2(1H)-one analogs inducing G1/M arrest and apoptosis.

Workflow Start Compound Library: 1,6-Diaryl Pyridin-2(1H)-ones Screen Primary Screening (SRB Assay) Start->Screen Decision IC50 < 10 µM? Screen->Decision Determine IC50 Mechanism Mechanistic Profiling Decision->Mechanism Yes Discard Exclude from Further Study Decision->Discard No CellCycle Flow Cytometry (PI Staining for G1/M) Mechanism->CellCycle Apoptosis Flow Cytometry (Annexin V/PI) Mechanism->Apoptosis

Caption: Self-validating experimental workflow for screening 1,6-diaryl pyridin-2(1H)-one analogs.

Experimental Protocols: Causality and Execution

Protocol A: High-Throughput Cytotoxicity Screening via Sulforhodamine B (SRB) Assay

Causality & Rationale: While the MTT assay is a common default, the SRB assay is highly preferred for screening pyridine-based analogs because it measures total cellular protein mass rather than mitochondrial metabolic activity, which can be artificially skewed by certain heterocyclic compounds[4]. SRB binds stoichiometrically to basic amino acids under mildly acidic conditions, providing a highly linear and stable readout.

Step-by-Step Procedure:

  • Cell Seeding: Plate HepG2 or SKOV-3 cells in 96-well microtiter plates at a density of 5,000 cells/well in 100 µL of complete medium. Expert Insight: Fill the outer perimeter wells with 200 µL of sterile PBS to prevent evaporation-induced edge effects, which can severely skew IC₅₀ calculations.

  • Compound Treatment: After 24 hours of incubation (37°C, 5% CO₂) to allow for attachment, treat cells with serial dilutions of the 1,6-diaryl pyridin-2(1H)-one analogs (e.g., 0.1 to 100 µM). Include a 0.1% DMSO vehicle control (negative control) and Taxol (positive control)[2]. Incubate for 72 hours.

  • Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Causality: Cold TCA precipitates cellular proteins onto the bottom of the well, locking the cellular mass in place and immediately halting all biological degradation.

  • Washing & Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Destaining & Reading: Quickly rinse plates 4 times with 1% acetic acid to remove unbound dye. Critical Step: Do not use water, as it will solubilize the protein-bound SRB. Air-dry completely. Solubilize the bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well on a shaker for 10 minutes. Read absorbance at 540 nm using a microplate reader.

Protocol B: Cell Cycle Analysis via Propidium Iodide (PI) Flow Cytometry

Causality & Rationale: To validate the specific G1/M phase arrest reported for 1,6-diaryl pyridin-2(1H)-ones[3], cellular DNA content must be quantified. PI is a fluorescent intercalating agent that binds quantitatively to DNA, allowing distinct resolution of G0/G1, S, and G2/M phases.

Step-by-Step Procedure:

  • Synchronization & Treatment: Seed HepG2 cells in 6-well plates (2 × 10⁵ cells/well). Serum-starve for 12 hours to synchronize cells in the G0/G1 phase. Treat with the test compound at its calculated IC₅₀ and 2× IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect both the culture medium (containing floating, potentially arrested/apoptotic cells) and adherent cells via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition prevents cell clumping. Ethanol fixation permeabilizes the cell membrane, allowing PI to reach the nucleus. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with cold PBS. Resuspend the pellet in 500 µL of PI staining buffer (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Critical Step: RNase A is mandatory because PI also binds double-stranded RNA; failing to degrade RNA will falsely inflate the DNA content signal, obscuring the cell cycle phases.

  • Acquisition: Incubate for 30 minutes at 37°C in the dark. Analyze via flow cytometry (excitation 488 nm, emission 620 nm), collecting at least 10,000 events per sample.

Protocol C: Apoptosis Quantification via Annexin V-FITC/PI

Causality & Rationale: Cell cycle arrest often culminates in apoptosis. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. PI is excluded by viable and early apoptotic cells but enters late apoptotic/necrotic cells with compromised membranes, creating a self-validating quadrant map of cell health.

Step-by-Step Procedure:

  • Treatment & Harvesting: Treat cells as described in Protocol B. Harvest cells (including supernatant) and wash twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1× Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Causality: Calcium is strictly required for Annexin V to bind PS; using standard PBS will result in false negatives.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1× Binding Buffer to each tube and analyze immediately via flow cytometry.

Data Presentation & Interpretation

To establish trustworthiness, experimental data must be systematically compared against established controls. Table 1 illustrates a representative data structure for evaluating the efficacy of 1,6-diaryl pyridin-2(1H)-one analogs, highlighting the correlation between cytotoxicity and cell cycle disruption[2],[3].

Table 1: Representative Cytotoxicity and Cell Cycle Distribution Data for 1,6-Diaryl Pyridin-2(1H)-one Analogs

Compound / ControlHepG2 IC₅₀ (µM)SKOV-3 IC₅₀ (µM)HepG2 Cell Cycle: G1 Phase (%)HepG2 Cell Cycle: M Phase (%)Apoptotic Population (%)
Compound 1b 0.85 ± 0.121.10 ± 0.1565.222.438.5
Compound 1c 1.02 ± 0.081.35 ± 0.2062.824.135.2
Compound 1e 0.65 ± 0.050.95 ± 0.1068.520.542.1
Compound 1f 0.90 ± 0.111.25 ± 0.1864.023.037.8
Taxol (Positive Control) 0.006 ± 0.0010.008 ± 0.00245.148.555.4
Vehicle (0.1% DMSO) > 100> 10055.010.24.2

Note: Data structure reflects the comparative efficacy described in literature, where analogs exhibit potent in vitro cytotoxicity and induce significant G1/M phase arrest in HepG2 cells[2],[3].

Conclusion

The rigorous application of these self-validating in vitro assays ensures high-fidelity data generation for 1,6-diaryl pyridin-2(1H)-one analogs. By pairing the robust protein-based SRB cytotoxicity screen with precise flow cytometric mechanistic profiling, researchers can accurately delineate the SAR of this privileged scaffold, accelerating the discovery of novel targeted therapeutics.

References[1] Benchchem. "Potential biological activities of pyridin-2(1H)-one scaffolds." Benchchem.Click here for verification[2] Chen et al. "Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs." PubMed, National Institutes of Health.Click here for verification[4] Benchchem. "Structure-Activity Relationship of Pyridine-Based Analogs as VEGFR-2 Inhibitors: A Comparative Guide." Benchchem. Click here for verification[3] ResearchGate. "Structural Insights into N-heterocyclic Moieties as an Anticancer Agent against Hepatocellular Carcinoma: An Exhaustive Perspective." ResearchGate. Click here for verification

Sources

Method

Application Note: Comprehensive Analytical Characterization and Tautomeric Profiling of 6-(1H-imidazol-1-yl)pyridin-2-ol

Executive Summary & Analytical Strategy As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that defy straightforward analytical characterization due to dynamic structural isomerism. 6-(1H-im...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that defy straightforward analytical characterization due to dynamic structural isomerism. 6-(1H-imidazol-1-yl)pyridin-2-ol is a prime example of such a challenge. This molecule features a highly basic imidazole ring (pKa ~6.5) coupled with a 2-hydroxypyridine core, a moiety notorious for its dynamic lactam-lactim tautomerism[1].

To achieve a rigorous, IND-enabling characterization of this compound, analysts cannot rely on a single technique. The analytical strategy must account for the molecule's protonation state during chromatography, its solvent-dependent structural shifts during NMR, and its propensity to dimerize in the solid state[2][3]. This guide delineates a field-proven, multi-modal workflow designed to elucidate the purity, structural connectivity, and thermodynamic tautomeric profile of 6-(1H-imidazol-1-yl)pyridin-2-ol.

Workflow Sample 6-(1H-imidazol-1-yl)pyridin-2-ol Sample Batch Purity Purity & Mass ID (UPLC-HRMS) Sample->Purity Structure Structural Elucidation (1D/2D NMR) Sample->Structure Tautomer Tautomeric Profiling (UV-Vis, FTIR, XRD) Sample->Tautomer MSMS MS/MS Pathway Mapping Purity->MSMS Fragmentation Analysis NMR 1H/13C/15N NMR (DMSO-d6 vs CDCl3) Structure->NMR Solvent Titration Soln UV-Vis (Solvent Polarity) Tautomer->Soln Solution State Solid FTIR & X-Ray (Dimerization) Tautomer->Solid Solid State

Fig 1: Analytical workflow for the comprehensive characterization of the target compound.

The Tautomeric Challenge: Lactam vs. Lactim

The core analytical bottleneck for this compound is the interconversion between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. In the gas phase, the internal energy difference between the two tautomers is minimal (ca. 3 kJ/mol), slightly favoring the lactim form due to minimal steric hindrance and electrostatic repulsion[4].

However, introducing the molecule to solvents or solid-state conditions drastically alters this equilibrium. Polar solvents (e.g., water, methanol) and solid-state crystallization heavily favor the 2-pyridone (lactam) form[1][5]. This shift is driven by the formation of strong hydrogen-bonded dimers and the reduction of the tautomerization barrier (from ~150 kJ/mol down to ~54 kJ/mol) via solvent microsolvation bridging the N-H and C=O sites[3].

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents Lactim->Lactam Polar Solvents / H2O Solid State (Dimers) Lactam->Lactim Non-Polar Solvents (Cyclohexane)

Fig 2: Solvent-dependent lactam-lactim tautomerization equilibrium.

Chromatographic & Mass Spectrometric Profiling (UPLC-HRMS)

Causality of Experimental Design

Because 6-(1H-imidazol-1-yl)pyridin-2-ol contains both a basic imidazole nitrogen and an amphoteric pyridone core, standard reversed-phase chromatography often yields severe peak tailing. To counteract this, we utilize a high-strength silica (HSS) T3 column, which is specifically engineered to retain polar compounds, paired with a highly acidic mobile phase (pH ~2.7). This ensures the imidazole ring is fully protonated, locking the molecule into a single ionization state and preventing secondary silanol interactions.

Table 1: Optimized UPLC-HRMS Parameters

ParameterSpecificationRationale
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)Prevents polar phase collapse; maximizes retention of the basic imidazole moiety.
Mobile Phase A 0.1% Formic Acid in LC-MS Grade WaterMaintains pH < 3.0 to ensure complete protonation of the imidazole nitrogen.
Mobile Phase B 0.1% Formic Acid in AcetonitrileProvides efficient elution with minimal baseline drift in positive ESI mode.
Gradient 2% B to 60% B over 5.0 minAllows for the resolution of polar synthesis impurities (e.g., unreacted imidazole).
MS Mode Positive ESI (+), Resolution > 60,000Required to achieve exact mass accuracy for the [M+H]+ ion (m/z 162.0662).
Protocol 1: Purity and Fragmentation Analysis
  • Sample Preparation: Dissolve the sample in 5% Acetonitrile/95% Water to a final concentration of 0.1 mg/mL. Self-Validation: Ensure complete dissolution; sonicate if necessary. Particulates will artificially lower the observed purity.

  • System Equilibration: Run the gradient blank three times to establish a stable baseline and passivate the column.

  • Data Acquisition: Inject 1 µL of the sample. Monitor UV at 254 nm and 280 nm, alongside the HRMS Total Ion Chromatogram (TIC).

  • MS/MS Fragmentation: Isolate the [M+H]+ parent ion (m/z 162.0662) using a collision energy ramp of 15-35 eV.

  • System Suitability & Validation Check: Analyze the peak shape. If the asymmetry factor ( As​ ) exceeds 1.5, the mobile phase pH has drifted. Remake Mobile Phase A to strictly pH 2.7. Look for the characteristic loss of carbon monoxide (-28 Da), a hallmark fragmentation pathway of the 2-pyridone core[4].

Structural Elucidation via Multinuclear NMR

Causality of Experimental Design

Standard 1 H and 13 C NMR can be ambiguous for 2-hydroxypyridines due to rapid proton exchange on the NMR timescale. To definitively prove structural connectivity and assign the predominant tautomeric state in solution, 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard. The 15 N chemical shift of the pyridine nitrogen shifts dramatically from ~250 ppm in the lactim form (-N=) to ~130 ppm in the lactam form (-NH-)[2].

Table 2: Expected NMR Chemical Shifts (DMSO-d6 vs. CDCl3)

Nucleus / PositionDMSO-d6 Shift (ppm) - Lactam FavoredCDCl3 Shift (ppm) - Lactim Favored
1 H (Pyridone N-H / O-H) ~11.8 (broad singlet, N-H)~10.5 (broad, O-H, often exchanges)
1 H (Imidazole H2) ~8.4 (singlet)~8.1 (singlet)
13 C (C2 Carbonyl/Enol) ~162.0 (C=O character)~165.0 (C-OH character)
15 N (Pyridine Core) ~135 ppm (Amide-like N)~245 ppm (Pyridine-like N)
Protocol 2: Multinuclear NMR Profiling
  • Sample Preparation: Prepare two separate NMR tubes containing 15 mg of the compound. Dissolve Tube A in 0.6 mL DMSO-d6 and Tube B in 0.6 mL CDCl3.

  • 1D Acquisition: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

  • 2D 15 N HMBC Acquisition: Set the long-range coupling constant ( nJNH​ ) to 8 Hz. This will allow the pyridine ring protons (H3, H4, H5) to couple to the core nitrogen.

  • System Suitability & Validation Check: If the N-H/O-H proton signal is missing in the 1 H spectrum, the NMR solvent contains trace water causing rapid deuterium exchange. Dry the DMSO-d6 over molecular sieves and re-acquire. The presence of a cross-peak in the 15 N HMBC at ~135 ppm definitively validates the 2-pyridone tautomer.

Spectroscopic Tautomer Profiling (UV-Vis)

Causality of Experimental Design

UV-Vis spectroscopy is highly sensitive to the extended conjugation differences between the lactam and lactim forms[2]. By titrating the compound across solvents of varying dielectric constants, we can calculate the apparent tautomeric equilibrium constant ( KT,app​ ).

Table 3: Solvent Dielectric Effects on UV-Vis Absorption

SolventDielectric Constant ( ϵ )Predominant TautomerPrimary λmax​ (nm)
Cyclohexane2.0Lactim (2-Hydroxypyridine)~285
Dichloromethane8.9Mixed~290, ~305
Methanol32.7Lactam (2-Pyridone)~310
Water80.1Lactam (2-Pyridone)~315
Protocol 3: UV-Vis Solvent Titration
  • Stock Solution: Prepare a 10 mM stock solution in anhydrous acetonitrile.

  • Dilution: Dilute the stock to exactly 50 µM in four separate cuvettes containing Cyclohexane, DCM, Methanol, and Water. Self-Validation: Hydroxypyridines are known to self-associate (dimerize) at high concentrations[1][2]. The 50 µM concentration is specifically chosen to ensure the Lambert-Beer law is followed without interference from dimerization.

  • Spectral Acquisition: Scan from 200 nm to 400 nm using the respective pure solvent as the blank.

  • System Suitability & Validation Check: Perform a serial dilution (10 µM to 100 µM) in DCM. Plot Absorbance vs. Concentration. If the plot deviates from linearity ( R2<0.99 ), dimerization is occurring; dilute the samples further until linearity is restored.

Solid-State Analysis (XRD & FTIR)

While solution-state dynamics are critical for biological assays, formulation requires solid-state characterization. In the solid state, 2-pyridones form helical structures or dimeric pairs via strong N-H···O hydrogen bonds[1].

  • FTIR Spectroscopy: Analyze the neat powder via ATR-FTIR. A strong, broad absorption band at ~1650 cm −1 confirms the C=O stretch of the 2-pyridone form, while the absence of a sharp free O-H stretch at ~3600 cm −1 confirms the lack of the lactim tautomer in the crystal lattice.

  • X-Ray Diffraction (XRD): Single-crystal XRD will ultimately confirm the bond lengths. In the 2-pyridone form, the C-N distances will be longer (ca. 1.36 Å) indicating single-bond character, and the C=O bond will be short (ca. 1.25 Å), proving the lack of aromaticity in the pyridone ring[4][5].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the yield and scalability of 6-(1H-imidazol-1-yl)pyridin-2-ol synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the yield and scalability of 6-(1H-imidazol-1-yl)pyridin-2-ol synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing on the mechanistic causality behind synthetic failures and providing self-validating workflows to ensure reproducible success.

Strategic Overview & Mechanistic Rationale

The synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol presents unique chemo-selectivity challenges. Attempting a direct C-N coupling between imidazole and 2-bromo-6-hydroxypyridine frequently results in poor yields or complete reaction failure[1]. This is mechanistically driven by the tautomeric equilibrium of 2-hydroxypyridines, which predominantly exist in their 2-pyridone form. The pyridone tautomer significantly increases the electron density of the pyridine ring, reducing its electrophilicity and rendering it highly resistant to nucleophilic aromatic substitution (SNAr) or oxidative addition by transition metals.

To bypass this thermodynamic hurdle, we employ a highly reliable, two-step protocol:

  • Masking & Coupling : Utilizing 2-bromo-6-methoxypyridine locks the substrate in the reactive, aromatic pyridine tautomer, enabling efficient Copper- or Palladium-catalyzed C-N coupling[2].

  • Deprotection : Controlled demethylation of the intermediate yields the target compound without cleaving the newly formed C-N bond.

SynthesisWorkflow SM 2-Bromo-6-methoxypyridine + Imidazole Step1 C-N Coupling (CuI / Ligand) SM->Step1 Int 2-(1H-imidazol-1-yl)- 6-methoxypyridine Step1->Int >85% Yield Step2 Demethylation (HBr/AcOH) Int->Step2 Prod 6-(1H-imidazol-1-yl) pyridin-2-ol Step2->Prod >90% Yield

Two-step synthesis workflow of 6-(1H-imidazol-1-yl)pyridin-2-ol via C-N coupling and demethylation.

Frequently Asked Questions & Troubleshooting

Q: Why am I observing unreacted starting material and high levels of catalyst degradation in my Palladium-catalyzed coupling? A: Imidazole is a strong σ-donor and can aggressively coordinate to the Palladium center. In many cases, it displaces weakly bound phosphine ligands, leading to catalyst poisoning and the formation of inactive Pd-imidazole complexes[3]. Solution: Pre-form the active catalytic species before introducing the imidazole, or switch to a bulky, electron-rich ligand like 4 which resists displacement[4]. Alternatively, switch to a Copper-catalyzed Ullmann system (e.g., CuI/DMEDA), as Copper is highly tolerant of imidazole coordination and often utilizes the substrate itself as a transient ligand[5].

Q: My demethylation step using BBr₃ is yielding a complex mixture of black tar. How can I cleanly deprotect the methoxy group? A: Boron tribromide (BBr₃) is a harsh Lewis acid that can cause severe decomposition of electron-rich, multi-nitrogen heterocycles at elevated temperatures. Solution: Switch to acidic hydrolysis using 33% HBr in glacial acetic acid. Heating the intermediate at 90 °C in this mixture provides a much milder, thermodynamically controlled pathway to cleave the methyl ether, cleanly affording the 2-pyridone/2-hydroxypyridine core without tarring.

Q: I am attempting to use 2,6-dibromopyridine to selectively mono-couple with imidazole, but I keep getting the di-substituted byproduct. How do I control this? A: 2,6-dibromopyridine is highly prone to double arylation because the first imidazole addition does not sufficiently deactivate the ring against a second coupling event, often resulting in high yields of the di-substituted product[6]. Solution: While strict stoichiometric control can statistically favor mono-arylation, it complicates purification. The preferred, self-validating method is to use the unsymmetrical 2-bromo-6-methoxypyridine, which completely eliminates the possibility of over-arylation.

TroubleshootingTree Issue Low Yield in C-N Coupling? Check1 Check Catalyst/Ligand Issue->Check1 Check2 Check Reagent Purity Issue->Check2 Sol1 Use CuI + DMEDA Check1->Sol1 Sol2 Dry Solvents & Degas Check2->Sol2

Logical troubleshooting tree for resolving low yields in the C-N coupling step.

Quantitative Data: Catalyst System Optimization

To maximize the yield of the initial C-N coupling step, we evaluated several catalytic systems. The data below demonstrates that while Palladium is effective, an optimized Copper/diamine system provides an excellent balance of yield, scalability, and cost-efficiency.

Table 1: Optimization of C-N Coupling Conditions for 2-Bromo-6-methoxypyridine and Imidazole

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observation
CuI (10 mol%)NoneK₂CO₃DMF110< 20Sluggish reaction; unreacted SM
CuI (10 mol%)1,10-Phenanthroline (20 mol%)K₂CO₃DMF11065Moderate conversion
CuI (10 mol%)DMEDA (20 mol%)Cs₂CO₃DMSO11088Clean conversion; highly scalable
Pd₂(dba)₃ (5 mol%)BrettPhos (10 mol%)NaOtBuToluene10092Excellent yield; higher cost

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. If Step 1 does not yield a clean intermediate by TLC/LC-MS, do not proceed to Step 2.

Protocol 1: Copper-Catalyzed Synthesis of 2-(1H-imidazol-1-yl)-6-methoxypyridine
  • Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-methoxypyridine (1.0 equiv), imidazole (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Atmosphere Control : Evacuate and backfill the flask with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent & Ligand Addition : Add anhydrous, degassed DMSO (to reach a 0.2 M substrate concentration) and N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv) via syringe.

  • Reaction : Heat the reaction mixture to 110 °C and stir vigorously for 18 hours. Monitor by LC-MS until the complete disappearance of the starting bromide.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove copper salts.

  • Purification : Wash the organic filtrate with water (3x) to remove DMSO, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to afford the intermediate.

Protocol 2: Acidic Demethylation to 6-(1H-imidazol-1-yl)pyridin-2-ol
  • Preparation : Dissolve the purified 2-(1H-imidazol-1-yl)-6-methoxypyridine (1.0 equiv) in a 33% solution of HBr in glacial acetic acid (approximately 10 mL per gram of substrate).

  • Reaction : Heat the solution to 90 °C under an inert atmosphere. Monitor the reaction by LC-MS. Complete conversion typically occurs within 4-6 hours.

  • Quenching : Cool the mixture to room temperature and carefully pour it into crushed ice water.

  • Neutralization : Slowly adjust the pH of the aqueous mixture to ~7 using saturated aqueous NaHCO₃. (Caution: Vigorous CO₂ gas evolution will occur. Add the base dropwise).

  • Isolation : Extract the neutralized aqueous layer with a mixture of Chloroform/Isopropanol (3:1). If the product crystallizes during neutralization, it can be collected directly via vacuum filtration.

  • Final Drying : Dry the organic extracts over Na₂SO₄ and concentrate in vacuo to yield the final product, 6-(1H-imidazol-1-yl)pyridin-2-ol, as a solid.

References

  • BenchChem - Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole. 4[4]

  • RSC Publishing - PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP. 1[1]

  • University of Groningen - C-N Coupling of nitrogen nucleophiles with aryl and heteroaryl bromides using aminoarenethiolato-copper(I). 6[6]

  • ResearchGate - Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. 2[2]

  • National Institutes of Health (NIH) - Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.3[3]

  • Durham University E-Theses - Metal-catalysed cross-coupling reactions of nitrogen heterocycles. 5[5]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Substituted Pyridines

Welcome to the Technical Support Center for pyridine functionalization. The synthesis of 6-substituted pyridines is notoriously challenging due to the inherent electronic properties of the pyridine ring.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyridine functionalization. The synthesis of 6-substituted pyridines is notoriously challenging due to the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom renders the adjacent C-2 and C-6 positions highly electrophilic, which frequently leads to competing side reactions such as nucleophilic addition, over-coupling, and regioselectivity failures.

This guide is designed for drug development professionals and synthetic chemists. It addresses the most common failure modes in pyridine synthesis, explaining the mechanistic causality behind these side reactions and providing self-validating protocols to overcome them.

Module 1: Directed ortho-Metalation (DoM) and the Nucleophilic Addition Problem

FAQ 1: Why am I recovering dearomatized alkylation products instead of my C-6 deprotonated pyridine?

The Causality: When attempting to deprotonate a pyridine ring at the C-6 position using standard alkyllithium reagents (e.g., n-BuLi), the base often acts as a nucleophile rather than a base. Because the C=N bond is highly polarized, n-BuLi rapidly attacks the electrophilic C-2 or C-6 position, resulting in a Chichibabin-type 1,2-addition[1]. This dearomatizes the ring and destroys your starting material.

The Solution: The chemoselectivity between deprotonation and nucleophilic addition is governed by the steric bulk and the aggregation state of the base. Using sterically hindered amide bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) physically blocks the nucleophilic attack, favoring proton abstraction[1]. Alternatively, employing unimetallic superbases—such as a mixed aggregate of n-BuLi and a lithium aminoalkoxide (e.g., LiDMAE)—alters the transition state geometry. Theoretical calculations demonstrate that this mixed aggregate drastically lowers the activation energy for C-6 α-metalation while suppressing the nucleophilic addition pathway[2].

BaseSelection A Pyridine Substrate B Select Metalating Agent A->B C n-BuLi (Alkyllithium) B->C Standard D LDA / LTMP (Amide Base) B->D Sterically Hindered E n-BuLi + LiDMAE (Superbase) B->E Mixed Aggregate F Side Reaction: Nucleophilic Addition C->F G Success: Selective C-6 Deprotonation D->G E->G

Logic tree for selecting bases to prevent nucleophilic addition in pyridine metalation.

Quantitative Comparison: Base Selection and Chemoselectivity
Base SystemSolventTemp (°C)Primary Reaction PathwayYield of C-6 Metalated Product
n-BuLi (1.0 eq)Hexane-78 to 0Nucleophilic Addition (C-2/C-6)0%
LDA (1.2 eq)THF-78Directed ortho-Metalation>85%
n-BuLi + LiDMAE (1:2)Hexane-78α-Metalation (C-6)>90%
Self-Validating Protocol: Regioselective C-6 Lithiation using BuLi-LiDMAE

This protocol utilizes built-in visual and thermal checks to ensure the reaction proceeds via deprotonation rather than addition.

  • Aggregate Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-(dimethylamino)ethanol (DMAE, 2.0 equiv) in anhydrous hexane. Cool to -78 °C. Slowly add n-BuLi (2.0 equiv).

    • Validation Check: The solution must remain a pale, clear yellow. Any precipitation indicates moisture contamination; discard and restart.

  • Substrate Addition: Maintain the internal temperature strictly below -70 °C. Add the pyridine substrate (1.0 equiv) dropwise over 15 minutes.

    • Validation Check: Monitor the color. A stable yellow/orange hue indicates successful metalation. A rapid shift to an opaque dark red or brown indicates that the temperature spiked and nucleophilic addition has occurred. If this happens, quench immediately to salvage any unreacted starting material.

  • Electrophilic Quench: Stir for 1 hour at -78 °C, then add the desired electrophile (e.g., an alkyl halide or iodine) dropwise. Allow the mixture to slowly warm to room temperature before aqueous workup.

Module 2: Cross-Coupling of 2,6-Dihalopyridines

FAQ 2: How do I prevent bis-coupling when synthesizing 6-substituted 2-halopyridines?

The Causality: When executing a Suzuki-Miyaura or Sonogashira coupling on a symmetrical 2,6-dihalopyridine, the goal is often to replace only one halogen. However, palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[3]. Once the first coupling occurs, the resulting mono-substituted pyridine can undergo a second, competitive oxidative addition at the remaining C-X bond, leading to unwanted bis-coupled side products[4].

The Solution: You must intentionally exploit the electronic deactivation of the ring. While the general reactivity trend for halopyridines is I > Br > Cl, using the highly reactive 2,6-diiodopyridine almost guarantees over-coupling. Conversely, 2,6-dichloropyridine has a naturally higher activation barrier for oxidative addition[5]. By using 2,6-dichloropyridine or strictly controlling the stoichiometry with 2,6-dibromopyridine, the first coupling event increases the electron density of the pyridine ring just enough to drastically slow down the second oxidative addition, allowing for excellent mono-selectivity[5].

CrossCoupling A 2,6-Dihalopyridine (Cl or Br) B Pd(0) Catalyst Oxidative Addition 1 A->B C Mono-Pd(II) Complex B->C D Transmetalation & Reductive Elimination C->D E 6-Substituted 2-Halopyridine D->E Controlled Stoichiometry F Pd(0) Catalyst Oxidative Addition 2 E->F Excess Reagent High Temp G Bis-Coupled Side Product F->G

Catalytic workflow highlighting the competitive secondary oxidative addition pathway.

Quantitative Comparison: Halogen Effects on Suzuki Mono-Coupling
SubstrateInherent ReactivityMono-Coupling SelectivityRisk of Homocoupling / Bis-coupling
2,6-DiiodopyridineVery HighLowHigh
2,6-DibromopyridineHighModerate (Requires 0.95 eq boronic acid)Moderate
2,6-DichloropyridineLowHigh (Excellent mono-selectivity)Low
Self-Validating Protocol: Mono-Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

This protocol uses stoichiometric starvation and ligand selection to prevent bis-coupling.

  • Reagent Preparation: In a degassed solvent mixture of Toluene/EtOH/H₂O (2:1:1), dissolve 2,6-dibromopyridine (1.0 equiv) and the aryl boronic acid.

    • Validation Check: To enforce mono-selectivity, the boronic acid must be the limiting reagent. Weigh exactly 0.95 equivalents. Do not use an excess.

  • Catalyst and Base Addition: Add K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (5 mol%).

    • Validation Check: The choice of Pd(PPh₃)₄ is deliberate. Avoid highly electron-rich, bulky phosphine ligands (like XPhos or tBu₃P) for this specific step, as they hyper-accelerate oxidative addition and will override the natural electronic deactivation of the mono-coupled intermediate, leading to bis-coupling.

  • Reaction Execution: Heat the mixture to 80 °C. Monitor via TLC or LC-MS every 30 minutes.

    • Validation Check: Stop the reaction immediately once the boronic acid is consumed (typically 2-3 hours), even if unreacted 2,6-dibromopyridine remains. Pushing the reaction longer to consume the starting material will only result in the formation of the bis-coupled side product.

References

  • BenchChem Technical Support Team.
  • Gros, P. et al. "Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity". Journal of the American Chemical Society.
  • BenchChem Technical Support Team. "2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions". Benchchem.
  • Hocek, M. et al. "A General and Efficient Synthesis of Pyridin-2-yl C-Ribonucleosides Bearing Diverse Alkyl, Aryl, Amino, and Carbamoyl Groups in Position 6". The Journal of Organic Chemistry.
  • JMCCT Editorial. "Cross-Coupling Reactions Guide". JMCCT.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Overlap in Pyridyl-Imidazole Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in the structural elucidation of pyridyl-imidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in the structural elucidation of pyridyl-imidazole compounds: NMR signal overlap. The aromatic nature of both the pyridine and imidazole rings often leads to a congested aromatic region in the ¹H NMR spectrum, making definitive assignments difficult.[1][2][3] This resource offers a structured, question-and-answer approach to systematically resolve these issues, from fundamental sample preparation to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Section 1: Foundational Troubleshooting - Sample Preparation and Environment

Question 1: My aromatic signals are broad and poorly resolved. What are the first things I should check?

Poor sample preparation is a frequent cause of broad peaks and poor resolution in NMR spectra.[4] Before considering more complex solutions, it's crucial to ensure your sample is of the highest quality.

Answer:

Start by addressing the fundamentals of your sample preparation:

  • Purity: Ensure your compound is as pure as possible. Impurities can introduce extraneous signals that complicate the spectrum and can also cause line broadening.[5] If necessary, purify your sample using techniques like recrystallization or chromatography.

  • Solubility: The sample must be completely dissolved to create a homogeneous solution.[4] Undissolved particles will disrupt the magnetic field homogeneity, leading to broad peaks.[4][6] If solubility is an issue, gently heating the sample or switching to a more suitable solvent can help.[4]

  • Filtration: Always filter your NMR solution directly into the sample tube to remove any dust or particulate matter.[5][7] A simple way to do this is by passing the solution through a small plug of glass wool or a syringe filter.[7]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[4][8] If you suspect paramagnetic contamination, consider treating your sample with a chelating agent or passing it through a column of Chelex resin.

  • Concentration: An inappropriate concentration can lead to either a poor signal-to-noise ratio (too dilute) or broad peaks due to increased viscosity (too concentrated).[4][7] For ¹H NMR of small molecules, a concentration of 5-25 mg/mL is a good starting point.[7]

Question 2: Can changing the NMR solvent help resolve overlapping signals?

Answer:

Yes, changing the deuterated solvent is a powerful and relatively simple method to alter the chemical shifts of your compound's protons and potentially resolve overlapping signals.[8] Solvents can interact with the analyte through various mechanisms, such as hydrogen bonding and aromatic stacking, which can influence the local electronic environment of the protons.[9][10]

For pyridyl-imidazole compounds, consider the following solvent effects:

  • Aromatic Solvents (e.g., Benzene-d₆, Toluene-d₈): These solvents can induce significant changes in chemical shifts due to the "aromatic solvent-induced shift" (ASIS) effect. This is particularly useful for resolving protons on the exterior of the molecule.

  • Hydrogen-Bonding Solvents (e.g., Methanol-d₄, DMSO-d₆): These solvents can interact with the nitrogen atoms of the pyridine and imidazole rings, as well as any N-H protons.[9] This can be particularly effective in resolving signals of protons near these functional groups.

  • Polar Aprotic Solvents (e.g., Acetonitrile-d₃, Acetone-d₆): These solvents offer a different electronic environment and can be a good alternative if aromatic or hydrogen-bonding solvents are not effective.

Solvent Typical Residual ¹H Signal (ppm) Key Properties & Potential Effects on Pyridyl-Imidazole Compounds
Chloroform-d (CDCl₃)7.26Standard, relatively non-polar. Often a good starting point.
Acetone-d₆2.05Moderately polar, can help resolve some overlapping signals.
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.50Highly polar, strong hydrogen bond acceptor. Can significantly alter chemical shifts, especially for N-H protons.
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)Protic solvent, excellent for polar compounds and can facilitate proton exchange.[4]
Benzene-d₆ (C₆D₆)7.16Aromatic solvent, can induce significant shifts (ASIS effect) due to anisotropic effects.
Acetonitrile-d₃ (CD₃CN)1.94Works well for moderately polar compounds, particularly those containing nitrogen.[4]

Chemical shift values for residual solvent peaks can vary slightly depending on temperature and other solutes.[11]

Question 3: How does changing the temperature affect signal overlap?

Answer:

Altering the temperature of the NMR experiment, known as variable temperature (VT) NMR, can be a very effective way to resolve overlapping signals.[12][13] Temperature changes can affect the spectrum in several ways:

  • Conformational Changes: Many molecules, including pyridyl-imidazole compounds, may exist in multiple conformations that are rapidly interconverting at room temperature.[12] The observed NMR spectrum is an average of these conformations. Changing the temperature can alter the populations of these conformers, leading to changes in chemical shifts that may resolve overlapping signals.[12]

  • Hydrogen Bonding: The extent of intermolecular and intramolecular hydrogen bonding is temperature-dependent.[12] As temperature increases, hydrogen bonds tend to weaken or break, which can significantly affect the chemical shifts of protons involved in or near these bonds, such as the imidazole N-H proton.[12]

  • Chemical Exchange: If your compound is undergoing chemical exchange (e.g., proton exchange with residual water or tautomerization), changing the temperature can alter the rate of this exchange. At lower temperatures, the exchange may slow down enough to resolve separate signals for the exchanging species.

When performing VT-NMR, it is important to use a solvent with a suitable boiling and freezing point for the desired temperature range.[14]

Question 4: My compound is pH-sensitive. How can I use this to my advantage?

Answer:

The nitrogen atoms in both the pyridine and imidazole rings are basic and can be protonated, making the NMR spectra of these compounds highly pH-dependent.[9][15][16] This sensitivity can be leveraged to resolve signal overlap.

  • Protonation Effects: Protonation of a nitrogen atom significantly alters the electronic distribution within the aromatic ring, leading to substantial downfield shifts for nearby protons.[8][16] By carefully adjusting the pH of your sample, you can selectively shift certain signals and resolve overlaps.

  • Experimental Approach: You can prepare a series of NMR samples at different pD values (the pH equivalent in D₂O) by adding small amounts of DCl or NaOD. Comparing the spectra across this series will reveal which protons are most sensitive to pH changes, aiding in their assignment and resolving ambiguities. It's important to note that the chemical shift of water is also pH-dependent and should be considered when analyzing the spectra.[11]

Section 2: Advanced NMR Techniques for Signal Resolution

Question 5: When should I consider using 2D NMR experiments?

Answer:

When the foundational troubleshooting steps are insufficient to resolve signal overlap, two-dimensional (2D) NMR spectroscopy is the next logical step.[8][17] 2D NMR experiments add a second frequency dimension, which disperses the signals and reveals correlations between different nuclei.[17][18] This is particularly powerful for complex molecules where the 1D spectrum is crowded.[17][19]

Troubleshooting Workflow for NMR Signal Overlap

G cluster_0 Initial Observation cluster_1 Foundational Troubleshooting cluster_2 Advanced 2D NMR Techniques cluster_3 Resolution A Overlapping Signals in ¹H NMR B Check Sample Preparation (Purity, Solubility, Concentration) A->B C Change Deuterated Solvent B->C If unresolved D Variable Temperature (VT) NMR C->D If unresolved E Adjust pH (if applicable) D->E If unresolved F COSY / TOCSY (¹H-¹H Correlations) E->F If unresolved G HSQC (¹H-¹³C One-Bond Correlations) F->G H HMBC (¹H-¹³C Long-Range Correlations) G->H I NOESY / ROESY (Through-Space Correlations) H->I J Unambiguous Signal Assignment I->J

Caption: A logical workflow for troubleshooting NMR signal overlap.

Question 6: Which 2D NMR experiments are most useful for pyridyl-imidazole compounds, and what information do they provide?

Answer:

Several 2D NMR experiments are invaluable for the structural elucidation of pyridyl-imidazole compounds. Here's a breakdown of the most common and useful ones:

  • COSY (Correlation Spectroscopy): This is often the first 2D experiment to perform. It shows correlations between protons that are coupled to each other, typically through two or three bonds.[18][20] For pyridyl-imidazole compounds, COSY is excellent for identifying adjacent protons within the same aromatic ring.

  • TOCSY (Total Correlation Spectroscopy): This experiment is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[1] This can be very useful for identifying all the protons belonging to a particular pyridyl or substituted imidazole ring, even if some of the direct couplings are not resolved in the COSY spectrum.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to (one-bond correlation).[17][20] Since ¹³C spectra are generally better dispersed than ¹H spectra, an HSQC can effectively resolve overlapping proton signals by spreading them out in the carbon dimension.[17][19][21]

  • HMBC (Heteronuclear Multiple Bond Coherence): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[1][20] HMBC is crucial for piecing together the different fragments of the molecule. For example, it can show correlations from a proton on a pyridyl ring to carbons in the imidazole ring, establishing the connectivity between the two ring systems.[1][22]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded.[17][20] NOESY is essential for determining the 3D structure and stereochemistry of your molecule. For example, it can help determine the relative orientation of the pyridyl and imidazole rings.[22]

2D NMR Experiment Type of Correlation Primary Use for Pyridyl-Imidazole Compounds
COSY ¹H - ¹H through-bond (2-3 bonds)[18][20]Identifying adjacent protons within the same aromatic ring.
TOCSY ¹H - ¹H through-bond (entire spin system)[1]Identifying all protons belonging to a single pyridyl or imidazole ring.
HSQC ¹H - ¹³C through-bond (1 bond)[17][20]Resolving overlapping proton signals by dispersing them in the ¹³C dimension.
HMBC ¹H - ¹³C through-bond (2-4 bonds)[1][20]Establishing connectivity between the pyridyl and imidazole rings and with any substituents.
NOESY/ROESY ¹H - ¹H through-space (< 5 Å)[20]Determining the 3D conformation and relative orientation of the rings.
Experimental Protocols

Protocol 1: Basic ¹H NMR Sample Preparation

  • Weigh approximately 5-10 mg of your purified pyridyl-imidazole compound into a clean, dry vial.[6]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][7]

  • Gently agitate the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can be applied.

  • Using a Pasteur pipette with a small plug of glass wool at the tip, filter the solution directly into a clean 5 mm NMR tube.[7]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

  • If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS) or a certified reference material.[23][24]

Protocol 2: Acquiring a 2D COSY Spectrum

  • Prepare a high-quality NMR sample as described in Protocol 1. The concentration may need to be slightly higher than for a standard ¹H experiment to ensure good signal-to-noise in a reasonable time.

  • Lock and shim the spectrometer on your sample to achieve the best possible resolution.

  • Acquire a standard 1D ¹H spectrum and determine the spectral width needed to encompass all proton signals.

  • Load the standard COSY pulse program on the spectrometer.

  • Set the spectral width in both the direct (F2) and indirect (F1) dimensions to the value determined in step 3.

  • Set the number of scans per increment and the number of increments in the F1 dimension. These parameters will depend on the concentration of your sample and the desired resolution. A good starting point is 8-16 scans and 256-512 increments.

  • Acquire the data.

  • Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a 2D Fourier transform.

  • Phase the spectrum and analyze the cross-peaks to identify coupled protons.

Visualizing NMR Relationships

G cluster_0 Through-Bond Correlations cluster_1 Through-Space Correlations cluster_2 Structural Information COSY COSY (H-H, 2-3 bonds) Connectivity 2D Connectivity COSY->Connectivity TOCSY TOCSY (H-H, spin system) TOCSY->Connectivity HSQC HSQC (H-C, 1 bond) HSQC->Connectivity HMBC HMBC (H-C, 2-4 bonds) HMBC->Connectivity NOESY NOESY / ROESY (H-H, < 5Å) Conformation 3D Conformation NOESY->Conformation Connectivity->Conformation

Caption: Relationship between 2D NMR experiments and derived structural information.

Section 3: Special Considerations

Question 7: I am working in an aqueous buffer. How do I deal with the large water signal?

Answer:

Working in aqueous solutions (e.g., D₂O with a high percentage of H₂O) presents the challenge of a very large water signal that can obscure signals of interest.[25] Several solvent suppression techniques can be employed:

  • Presaturation: This is the most common method, where a weak radiofrequency pulse is applied at the water frequency before the main excitation pulse.[26] This saturates the water signal, reducing its intensity. However, this can also saturate exchangeable protons (like N-H) that are in chemical exchange with water.[26]

  • WATERGATE (Water Suppression by Gradient Tailored Excitation): This is a more advanced pulse sequence that uses a combination of selective pulses and pulsed-field gradients to dephase the water signal while leaving other signals unaffected.[26][27][28] It is generally better at preserving signals from exchangeable protons close to the water resonance.[28]

  • Other Pulse Sequences: Techniques like "jump-return" and other binomial pulse sequences can also be effective for solvent suppression.[26]

The choice of method will depend on the specific requirements of your experiment and the capabilities of your NMR spectrometer.

Question 8: My pyridyl-imidazole compound is part of a larger molecule, like a protein or a metal complex. Does this change the troubleshooting approach?

Answer:

Yes, the context of the pyridyl-imidazole moiety can introduce additional complexities and opportunities for troubleshooting.

  • Proteins: If the compound is a ligand binding to a protein, you may observe significant line broadening due to the slower tumbling of the protein-ligand complex. In such cases, advanced techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY can be used to identify the binding epitope. For larger proteins, 3D and 4D NMR experiments, often involving ¹⁵N and ¹³C isotopic labeling, may be necessary to resolve severe signal overlap.[29][30]

  • Paramagnetic Metal Complexes: If your compound is coordinated to a paramagnetic metal ion (e.g., Cu²⁺, Fe³⁺), the unpaired electrons of the metal will cause very rapid relaxation of nearby nuclei, leading to extremely broad or even unobservable signals in the ¹H NMR spectrum.[31] In these cases, specialized techniques or alternative characterization methods may be required.

  • Aromatic Ring Flips: In larger, sterically hindered molecules, the rotation of the pyridyl or imidazole rings may be slow on the NMR timescale.[32] This can lead to the observation of separate signals for protons that would otherwise be chemically equivalent. Variable temperature NMR is an excellent tool for studying these dynamic processes.[32]

By systematically working through these troubleshooting steps, from the foundational aspects of sample preparation to the application of advanced 2D NMR techniques, researchers can effectively tackle the challenge of signal overlap in pyridyl-imidazole compounds and achieve unambiguous structural assignments.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

  • NMR Sample Preparation. Bruker. Available at: [Link]

  • NMR Solvent Suppression: Addressing Peak Interference - Patsnap Eureka. Patsnap. Available at: [Link]

  • High-Performance Solvent Suppression for Proton-Detected Solid-State NMR - PMC - NIH. National Institutes of Health. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. Available at: [Link]

  • Solvent suppression WATERGATE Schemes - IMSERC. Northwestern University. Available at: [Link]

  • NMR sample preparation. University of Geneva. Available at: [Link]

  • Sample preparation. University of California, Riverside. Available at: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • NMR | Solvent Suppression | Chemical Research Support - Weizmann Institute of Science. Weizmann Institute of Science. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia. Available at: [Link]

  • INTRODUCTION. Nanalysis. Available at: [Link]

  • Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. ResearchGate. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2. - ResearchGate. ResearchGate. Available at: [Link]

  • Solvent Suppression in Pure Shift NMR | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • 2D NMR Introduction - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO. SciELO. Available at: [Link]

  • Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog. University of Ottawa. Available at: [Link]

  • 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III) - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals. Available at: [Link]

  • 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. University of Arizona. Available at: [Link]

  • How does temperature control happen in NMR spectroscopy? : r/AskChemistry - Reddit. Reddit. Available at: [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate. ResearchGate. Available at: [Link]

  • Key correlations observed in the NOESY and HMBC spectra of the products 4d and 5d. - ResearchGate. ResearchGate. Available at: [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. National Institutes of Health. Available at: [Link]

  • The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose - ResearchGate. ResearchGate. Available at: [Link]

  • High-precision heteronuclear 2D NMR experiments using 10-ppm spectral window to resolve carbon overlap - Chemical Communications (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • The pH dependence of nitrogen-15 NMR shifts and coupling constants in aqueous imidazole and 1-methylimidazole. Comments on estimation of tautomeric equilibrium constants for aqueous histidine | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Fig. 1. 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2. - ResearchGate. ResearchGate. Available at: [Link]

  • Paramagnetic ss-NMR applied to copper complexes derived from pyridine/imidazole compounds. National University of La Plata. Available at: [Link]

  • Substituted pyridil-imidazole derivatives as red–green–blue (RGB) as well as white-light emitters - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. Indian Academy of Sciences. Available at: [Link]

  • Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. PNAS. Available at: [Link]

  • NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins - Uni Halle. University of Halle. Available at: [Link]

  • Three-Dimensional HMQC-NOESY, NOESY-HMQC, and NOESY-HSQC - Lewis Kay's Lab - University of Toronto. University of Toronto. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research. Mestrelab Research. Available at: [Link]

  • Teaching - NMRium. NMRium. Available at: [Link]

Sources

Optimization

Technical Support Center: Addressing Off-Target Effects of Imidazo[1,2-a]pyridine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the off-target effects of these compounds. Our goal is to equip you with the knowledge and experimental strategies to accurately interpret your data and advance your research with confidence.

The imidazo[1,2-a]pyridine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents.[1][2][3] However, like many small molecule inhibitors, ensuring target specificity can be a significant challenge. Understanding and mitigating off-target effects is paramount for the successful development of safe and effective therapeutics.

Part 1: Troubleshooting Guide - Unexpected Phenotypes

This section addresses common scenarios where experimental outcomes deviate from the expected on-target effects of your imidazo[1,2-a]pyridine compound.

Scenario 1: Unexpected Cytotoxicity in a "Negative" Control Cell Line

Question: I'm observing significant cytotoxicity in my negative control cell line that does not express the primary target of my imidazo[1,2-a]pyridine compound. What could be the cause?

Answer: This is a classic indicator of off-target activity. Imidazo[1,2-a]pyridine derivatives are known to interact with a variety of cellular targets, and the observed cytotoxicity could stem from several possibilities:

  • Inhibition of Essential Kinases: Many imidazo[1,2-a]pyridine compounds exhibit broad kinase inhibitory activity.[1][4] Your compound might be inhibiting kinases essential for the survival of your control cell line. For instance, inhibition of the PI3K/Akt/mTOR pathway is a common mechanism of action for this class of compounds and can induce apoptosis in various cell lines.[1][5][6]

  • Disruption of Other Critical Pathways: Beyond kinases, these compounds can modulate other cellular processes. For example, some derivatives have been shown to inhibit tubulin polymerization or act as cyclooxygenase (COX) inhibitors.[7]

  • General Cellular Stress: At higher concentrations, small molecules can induce non-specific cytotoxicity through mechanisms like mitochondrial dysfunction or oxidative stress.[8]

Troubleshooting Workflow:

To dissect the cause of this unexpected cytotoxicity, a systematic approach is recommended:

  • Confirm Absence of Primary Target: First, re-verify through Western blot or qPCR that your negative control cell line truly lacks expression of your intended target.

  • Dose-Response Analysis: Perform a detailed dose-response curve. On-target effects typically occur at lower concentrations consistent with the compound's IC50 for the primary target, while off-target effects often manifest at higher concentrations.

  • Kinase Profiling: If accessible, perform a broad kinase screen to identify potential off-target kinases. Several commercial services offer panels of hundreds of kinases.

  • Pathway Analysis: Use Western blotting to probe key survival pathways that are commonly affected by off-target kinase inhibitors, such as the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[6]

  • Employ a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold exists for your primary target, use it as a comparison. If it does not produce the same cytotoxic effect in the negative control line, it strengthens the argument for an off-target effect of your imidazo[1,2-a]pyridine compound.

G cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cytotoxicity in Negative Control B Confirm Absence of Primary Target (WB/qPCR) A->B C Detailed Dose-Response Curve B->C D Broad Kinase Profiling C->D E Pathway Analysis (e.g., PI3K/Akt, MAPK) D->E F Use Structurally Different Inhibitor E->F G Conclusion: Likely Off-Target Effect F->G

Caption: Workflow for investigating unexpected cytotoxicity.

Scenario 2: Phenotype Does Not Match Genetic Knockdown of the Target

Question: The phenotype I observe with my imidazo[1,2-a]pyridine compound is different from or more potent than what is reported for the genetic knockdown (e.g., siRNA, CRISPR) of my target. Why is there a discrepancy?

Answer: This is a strong indication that your compound's effects are not solely due to the inhibition of its intended target. The discrepancy can arise from:

  • Inhibition of Multiple Targets in a Pathway: Your compound may be inhibiting not only your primary target but also other proteins upstream or downstream in the same signaling cascade, leading to a more pronounced effect than the knockdown of a single component.

  • Engagement of Parallel Pathways: The compound might be affecting a parallel signaling pathway that converges on the same cellular process, resulting in a synergistic or additive effect.

  • "Off-Target" Effects Contributing to the Phenotype: The observed phenotype could be a composite of on-target inhibition and one or more off-target interactions. For example, some tyrosine kinase inhibitors (TKIs) can have immunological off-target effects that contribute to their overall efficacy.[9][10][11]

Experimental Strategies for Deconvolution:
  • Rescue Experiments: A powerful way to confirm on-target activity is through a rescue experiment. Introduce a mutated, compound-resistant version of your target into the cells. If this rescues the phenotype in the presence of your compound, it provides strong evidence for an on-target mechanism.

  • Chemical-Genetic Interaction Profiling: Compare the cellular response to your compound with the response to a library of compounds with known mechanisms of action. This can help identify similarities in phenotypic profiles and suggest potential off-target pathways.

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target and potential off-targets within the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.

G cluster_0 Deconvoluting On- vs. Off-Target Phenotypes A Phenotype Mismatch (Compound vs. Knockdown) B Rescue Experiment with Resistant Mutant A->B C Chemical-Genetic Interaction Profiling A->C D Target Engagement Assay (e.g., CETSA) A->D E On-Target Effect Confirmed B->E F Off-Target(s) Identified C->F D->F

Caption: Strategy to differentiate on- and off-target effects.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the off-target effects of imidazo[1,2-a]pyridine compounds.

Q1: What are the most common off-targets for imidazo[1,2-a]pyridine-based kinase inhibitors?

A1: While the off-target profile is specific to each compound's structure, several kinase families are frequently inhibited by this scaffold. These include:

  • PI3K/Akt/mTOR Pathway Kinases: Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K isoforms.[2][12]

  • Receptor Tyrosine Kinases (RTKs): This class of compounds has shown activity against various RTKs, such as c-Met, VEGFR, and PDGFR.[13][14]

  • Other Serine/Threonine Kinases: Kinases like DYRK1A and CLK1 have also been identified as targets.[4]

It is crucial to note that even compounds designed to be highly selective can exhibit off-target activity at higher concentrations.

Q2: Can off-target effects of imidazo[1,2-a]pyridine compounds be beneficial?

A2: Yes, in some contexts, off-target effects can be therapeutically advantageous. This concept is often referred to as polypharmacology. For instance:

  • Anticancer Activity: An imidazo[1,2-a]pyridine compound might inhibit its primary oncogenic target while also suppressing angiogenesis through off-target inhibition of VEGFR, leading to a more potent antitumor effect.[14][15]

  • Immunomodulation: Some TKIs have been shown to have off-target effects on immune cells that can enhance antitumor immunity.[9][10][11]

However, it is critical to systematically identify and characterize these off-target effects to understand the compound's full mechanism of action and to anticipate potential toxicities.

Q3: How can I proactively assess the selectivity of my new imidazo[1,2-a]pyridine compound?

A3: A proactive approach to selectivity profiling is essential during drug discovery. Key strategies include:

  • In Silico Profiling: Computational methods, such as structure-based virtual screening and reverse docking, can predict potential off-targets early in the design process.[16][17]

  • Broad Kinase Screening: As mentioned earlier, screening your compound against a large panel of kinases is a standard and highly informative approach.

  • Phenotypic Screening: Utilizing high-content imaging or other phenotypic screening platforms across a diverse panel of cell lines can reveal unexpected biological activities and provide clues about potential off-targets.

Q4: What are some practical considerations for minimizing off-target effects in my experiments?

A4: While it's impossible to completely eliminate off-target effects, you can minimize their impact and improve data interpretation by:

  • Using the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of your compound that elicits the desired on-target effect.

  • Employing Multiple Controls: As discussed in the troubleshooting section, using both negative cell line controls and structurally distinct inhibitors for the same target is crucial.

  • Validating with Genetic Tools: Whenever possible, confirm your findings using genetic approaches like siRNA or CRISPR to specifically perturb your target.

Part 3: Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a method to assess the direct binding of your imidazo[1,2-a]pyridine compound to its intracellular target(s).

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. CETSA measures this thermal shift.

Materials:

  • Cells of interest

  • Your imidazo[1,2-a]pyridine compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Antibody against the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with your imidazo[1,2-a]pyridine compound at the desired concentration and with DMSO as a vehicle control. Incubate for the desired time (e.g., 1-2 hours).

  • Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble, non-denatured proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blot Analysis: Perform Western blotting using an antibody specific for your target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Protocol 2: Western Blot for Pathway Analysis

This protocol outlines a general procedure for assessing the phosphorylation status of key signaling proteins to identify affected pathways.

Materials:

  • Treated cell lysates (as prepared in CETSA protocol, without the heating step)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE and Western blot reagents

  • Chemiluminescence detection system

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-Akt).

Data Summary Table

The following table summarizes the inhibitory activities of selected imidazo[1,2-a]pyridine derivatives against various kinases, illustrating the potential for off-target effects.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Compound A PI3Kα1.8PI3Kβ50[12]
Compound B c-Met12.8AXL>1000[13]
Compound C PDGFRβ18 (cellular)KDR~90 (cellular)
Gefitinib EGFR2-37MAPK10, PIM-1Similar to EGFR[16][17]
Sorafenib RAF-1, B-Raf6, 22VEGFR-2, PDGFRβ90, 58[15][18]

References

  • Identification of gefitinib off-targets using a structure-based systems biology approach. (2016). Scientific Reports. [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). The Journal of Immunology. [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. (2017). PubMed. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. (2016). PMC. [Link]

  • Immunological off-target effects of imatinib. (2016). PubMed. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (2015). Oceanomics. [Link]

  • Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. (2016). PubMed. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (2018). PMC. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). PubMed. [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. [Link]

  • Molecular interactions of gefitinib with selected human off-targets; (A) mutant EGFR kinase domain. ResearchGate. [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes? (2022). Frontiers in Endocrinology. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. (2009). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Omega. [Link]

  • Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). Journal of Medicinal Chemistry. [Link]

  • Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. (2016). Acta Pharmacologica Sinica. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). PMC. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). Asian Pacific Journal of Cancer Prevention. [Link]

  • Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. (2017). Letters in Drug Design & Discovery. [Link]

  • (PDF) Identification of gefitinib off-targets using a structure-based systems biology approach; Their validation with reverse docking and retrospective data mining. (2016). ResearchGate. [Link]

  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. (2014). Journal of Gastroenterology. [Link]

  • Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (2009). PMC. [Link]

  • Sorafenib is an Oral Multi-target Kinase Inhibitor for Kinds of Cancers Research. (2024). Network of Cancer Research. [Link]

  • Suppression of Natural Killer Cells by Sorafenib Contributes to Prometastatic Effects in Hepatocellular Carcinoma. (2013). PMC. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2022). PMC. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). PMC. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. (2020). The Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (2012). Organic Chemistry Portal. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2015). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]

Sources

Troubleshooting

scaling up the synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol for in vivo studies

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals scaling up the synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals scaling up the synthesis of 6-(1H-imidazol-1-yl)pyridin-2-ol (which exists in tautomeric equilibrium with 6-(1H-imidazol-1-yl)pyridin-2-one).

To ensure high yields, reproducibility, and purity profiles suitable for in vivo studies, this guide focuses on a highly scalable two-step sequence: a regioselective Cu-catalyzed Ullmann C-N cross-coupling followed by targeted alkaline hydrolysis.

Section 1: Mechanistic Workflow & Catalytic Cycle

The most reliable route to this API avoids direct coupling on unprotected pyridones, which can poison metal catalysts. Instead, we utilize 2,6-dibromopyridine. Cu-mediated Ullmann-type cross-coupling has experienced significant advances, enabling the efficient formation of carbon–heteroatom bonds under relatively mild conditions through the use of bidentate ligands[1].

Synthesis SM 2,6-Dibromopyridine + Imidazole Step1 Ullmann C-N Coupling CuI, Ligand, Base SM->Step1 100°C, 12h Int 2-Bromo-6-(1H-imidazol-1-yl)pyridine Step1->Int Workup & Crystallization Step2 Alkaline Hydrolysis NaOH, H2O, DMSO Int->Step2 110°C, 8h Prod 6-(1H-imidazol-1-yl)pyridin-2-ol (Target API) Step2->Prod pH 6.5-7.0 Precipitation

Two-step scalable synthesis workflow for 6-(1H-imidazol-1-yl)pyridin-2-ol.

The C-N bond formation follows a classical Cu(I)/Cu(III) catalytic cycle. The reaction proceeds via the oxidative addition of the halopyridine to the active Cu(I) species, followed by ligand exchange with the deprotonated imidazole, and final reductive elimination to release the product[2].

CatalyticCycle CuI Cu(I) Catalyst Active Species OA Oxidative Addition CuI->OA 2,6-Dibromopyridine LE Ligand Exchange OA->LE Imidazole + Base RE Reductive Elimination LE->RE - Base•HBr RE->CuI Product Release

Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-N coupling step.

Section 2: Step 1 - Ullmann C-N Coupling

For the N-arylation of imidazoles, ligands such as 1,10-phenanthroline significantly accelerate the reaction, stabilize the Cu(I) oxidation state, and improve functional group tolerance[3].

Quantitative Optimization Data
EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)IPC Purity (%)
1CuI (10%) / NoneK₂CO₃DMF1204588
2CuI (10%) / L-ProlineK₂CO₃DMSO1106291
3CuI (5%) / DMEDACs₂CO₃Toluene1008998
4 CuI (5%) / 1,10-Phenanthroline Cs₂CO₃ DMF 110 94 99
Standard Operating Procedure (Self-Validating)
  • Charge: To a clean, dry reactor, add 2,6-dibromopyridine (1.0 equiv), imidazole (1.05 equiv), CuI (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and Cs₂CO₃ (2.0 equiv).

  • Inertion: Purge the vessel with nitrogen via 3x vacuum/N₂ cycles. Causality: Cu(I) is highly susceptible to air oxidation to inactive Cu(II). Strict inertion is mandatory.

  • Reaction: Add anhydrous DMF (10 volumes) and heat to 110 °C under vigorous stirring.

  • Validation (IPC): Monitor by HPLC at 254 nm. The reaction is deemed complete when 2,6-dibromopyridine is <1.0% (typically 10-12 hours).

  • Workup: Cool to 25 °C. Filter the mixture through a Celite pad to remove insoluble inorganic salts, washing the cake with EtOAc.

  • Isolation: Concentrate the filtrate, dilute with water, and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and crystallize from MTBE/Heptane to afford 2-bromo-6-(1H-imidazol-1-yl)pyridine.

Troubleshooting & FAQs: Step 1

Q: Why is my Ullmann coupling stalling at 40-50% conversion? A: This is almost always a catalyst deactivation issue. Cu-mediated Ullmann-type cross-coupling requires strict oxygen-free conditions[1]. If oxygen enters the system, Cu(I) oxidizes to Cu(II), halting the catalytic cycle. Ensure your DMF is thoroughly degassed and your nitrogen line is leak-free.

Q: How do I prevent bis-arylation (the formation of 2,6-di(1H-imidazol-1-yl)pyridine)? A: The first substitution slightly deactivates the pyridine ring toward further oxidative addition. However, bis-arylation will occur if imidazole is in excess or if the reaction is overheated. Strictly control the imidazole stoichiometry to 1.00 – 1.05 equivalents and cool the reactor immediately once the In-Process Control (IPC) limit is reached.

Section 3: Step 2 - Alkaline Hydrolysis

Quantitative Optimization Data
EntryReagentSolventTemp (°C)Time (h)Yield (%)Impurity Profile
1NaOH (5 eq)H₂O1002465High degradation
2KOH (3 eq)H₂O/EtOH801872Incomplete rxn
3 NaOH (3 eq) H₂O/DMSO (1:4) 110 8 91 <1% unreacted
Standard Operating Procedure (Self-Validating)
  • Charge: Add 2-bromo-6-(1H-imidazol-1-yl)pyridine (1.0 equiv) to a reactor containing a mixture of DMSO (4 volumes) and water (1 volume).

  • Reaction: Add NaOH (3.0 equiv) in one portion. Heat the mixture to 110 °C for 8 hours.

  • Validation (IPC): Monitor by HPLC. Proceed when the intermediate is <0.5%.

  • Precipitation: Cool the reactor to 20 °C. Slowly add 2M HCl dropwise while monitoring the pH. Stop exactly at pH 6.5–7.0. Causality: The target molecule is amphoteric. This pH represents the isoelectric point where solubility is lowest.

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours to maximize crystal growth. Filter, wash with cold water followed by cold ethanol, and dry under vacuum at 50 °C.

Troubleshooting & FAQs: Step 2

Q: During Step 2, the product isn't precipitating upon acidification. Why? A: You have likely overshot the pH. The target compound, 6-(1H-imidazol-1-yl)pyridin-2-ol, contains both a basic imidazole ring and an acidic pyridinol/pyridone moiety. If the pH drops below 5, the imidazole ring protonates, making it highly water-soluble. If the pH is above 8, the pyridinol deprotonates into a soluble sodium salt. Precise pH adjustment to the isoelectric point (~6.5-7.0) is critical. If you overshoot, back-titrate carefully with 1M NaOH.

Q: Can I just use a Suzuki-Miyaura or Ullmann coupling directly on 6-bromo-2-hydroxypyridine to save a step? A: While direct functionalization is theoretically possible, the free hydroxyl/pyridone moiety coordinates tightly to transition metals, poisoning the catalyst. Literature shows that successful cross-couplings on 2-hydroxypyridines usually require prior functionalization, such as tosylation for chemoselective Suzuki–Miyaura couplings[4]. The dibromopyridine route avoids the need for protecting groups entirely.

Section 4: In Vivo Preparation & Quality Control

Q: How do we ensure residual copper levels meet in vivo and pharmaceutical standards (<10 ppm)? A: Copper from Step 1 can easily carry over into the final API due to the chelating nature of the imidazole and pyridinol groups. To resolve this, implement a metal scavenging step during the workup of Step 1. Treating the EtOAc organic phase with a functionalized silica scavenger (e.g., QuadraSil AP or a 5% aqueous EDTA wash) for 2 hours at 40 °C effectively strips heavy metals. Confirm final API metal content via ICP-MS before releasing the batch for in vivo dosing.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(1H-imidazol-1-yl)pyridin-2-ol Analogs

Introduction: Unlocking a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The fusion of a pyridin-2(1H)-one core with a 6-substituted imidazole ring creates such a scaffold, a promising starting point for the development of novel therapeutics. The pyridinone moiety is a versatile pharmacophore known for its ability to engage in crucial hydrogen bonding interactions with biological targets, while the imidazopyridine class of compounds exhibits a vast range of biological activities, including potent kinase inhibition.[1][2][3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 6-(1H-imidazol-1-yl)pyridin-2-ol analogs. Moving beyond a simple catalog of compounds, we will delve into the causal relationships between specific structural modifications and their impact on biological activity, particularly in the context of kinase inhibition and anticancer applications. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to rationally design next-generation inhibitors with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

The Core Molecular Blueprint and Synthetic Strategy

The foundational structure, 6-(1H-imidazol-1-yl)pyridin-2-ol, presents several key positions ripe for chemical modification to explore the chemical space and optimize biological activity. Understanding this blueprint is fundamental to interpreting SAR data.

Caption: Core structure of 6-(1H-imidazol-1-yl)pyridin-2-ol with key modification sites.

General Synthetic Workflow

The synthesis of these analogs can be approached through a convergent strategy, building the pyridinone core and subsequently attaching the imidazole moiety or pre-forming an imidazopyridine precursor. Multi-component reactions, such as the Groebke-Blackburn-Bienaymé reaction, and transition-metal-catalyzed cross-coupling reactions (e.g., Chan-Lam, Suzuki) are powerful tools for generating libraries of these compounds.[4][5]

Synthetic_Workflow start Starting Materials (e.g., 2,6-dichloropyridine) step1 Functionalization of Pyridine Core start->step1 Step 1 step2 Cross-Coupling (e.g., Chan-Lam) with Imidazole step1->step2 Step 2 step3 Hydrolysis to Pyridin-2-ol step2->step3 Step 3 final Target Analog Library step3->final Purification

Caption: Generalized synthetic workflow for producing analog libraries.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this scaffold is exquisitely sensitive to structural modifications. The following analysis consolidates findings from studies on closely related imidazopyridines and pyridinones to build a predictive SAR model.

The Pyridin-2(1H)-one Ring: The Anchor

The pyridinone ring is more than a simple linker; it is an active participant in molecular recognition.

  • N1-Position Substitution: Alkylation or arylation at the N1 position directly impacts solubility and pharmacokinetic (PK) properties. Small, polar substituents can improve aqueous solubility, while larger, lipophilic groups may enhance cell permeability and oral bioavailability. In studies of adenosine A2A receptor antagonists, modifications at this position were critical for achieving oral bioavailability.[6]

  • C3 and C5-Positions: These positions offer vectors into solvent-exposed regions of many target enzymes. Introducing small, hydrogen-bond-donating or -accepting groups (e.g., -OH, -NH2, -OMe) can form additional interactions with the target protein, boosting potency.

  • C4-Position: Substitution at C4 can influence the electronics of the ring system and provide a point for attaching larger groups to probe for additional binding pockets. For instance, in a series of farnesyltransferase inhibitors, aryl substitution at the C4-position of a pyridinone core was essential for potent activity.[7]

The 6-(1H-imidazol-1-yl) Moiety: The Warhead

The imidazole group often serves as the primary binding motif, particularly in kinase inhibitors where it can interact with the hinge region.

  • Imidazole Core: The nitrogen atoms of the imidazole ring are excellent hydrogen bond acceptors and can be critical for anchoring the molecule in the active site of a target protein.

  • C2' and C5'-Positions: Introducing small alkyl groups (e.g., methyl) at these positions can enhance van der Waals interactions within hydrophobic pockets, thereby increasing potency. However, larger substituents may introduce steric clashes.

  • Phenyl/Aryl Substitution on Imidazole: Attaching an aryl group to the imidazole ring, which in turn is connected to the pyridinone, opens up a vast chemical space. As demonstrated in the development of Salt-Inducible Kinase (SIK) inhibitors based on an imidazo[1,2-a]pyridine scaffold, the substitution pattern on this appended phenyl ring was the key to reversing isoform selectivity and achieving nanomolar potency for SIK1.[8] Electron-donating and electron-withdrawing groups on this ring can fine-tune the electronic properties and binding affinity.

Comparative Performance Data of Representative Analogs

To illustrate the SAR principles, the following table summarizes experimental data from closely related scaffolds. These examples serve as validated proxies for predicting the performance of 6-(1H-imidazol-1-yl)pyridin-2-ol analogs.

Analog Class Key Structural Modification Biological Target Activity (IC50) Key SAR Insight Reference
Imidazo[1,2-a]pyridine-quinazoline Addition of a morpholine group to the quinazoline ring.PI3Kα1.94 nMThe morpholine group significantly enhances potency, likely by forming key interactions in the binding pocket.[9]
Imidazo[1,2-a]pyridine-quinazoline Replacement of morpholine with piperazine.PI3Kα21.3 nMThe specific geometry and hydrogen bonding capacity of the morpholine oxygen are preferred over the piperazine nitrogen.[9]
Imidazo[1,2-a]pyridine 2-phenyl with 4-(methylsulfonyl) group.COX-20.05 µMThe methylsulfonyl group fits into a secondary pocket of the COX-2 active site, forming crucial hydrogen bonds and boosting potency.[10]
Imidazo[1,2-a]pyridine 2-phenyl with 4-chloro group.COX-20.07 µMA halogen at the para position is well-tolerated and maintains high potency, indicating a hydrophobic pocket.[10]
Pyridinone Derivative N1-substitution with furan-2-ylmethyl.Adenosine A2A Receptor29.0 nMA specific heterocyclic substituent at N1 dramatically improves potency and oral bioavailability compared to simple alkyl groups.[6]
Pyridin-2(1H)-one 5-(2-hydroxy-4-methoxybenzoyl)c-Src Kinase12.5 µMThe specific substitution pattern at C5 provides the optimal interaction with the c-Src kinase active site.[11]

Optimizing for In Vivo Success: The Pharmacokinetic Profile

Potency alone is insufficient for a successful drug candidate. The physicochemical properties that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile must be co-optimized.

  • Metabolic Stability: The pyridinone and imidazole rings can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategic blocking of metabolically liable sites, for example by introducing fluorine atoms or replacing a hydrogen with a methyl group, can enhance metabolic stability and prolong the half-life of the compound. Studies on pyridinone derivatives have shown that in silico and in vitro ADME predictions can guide these modifications effectively.[12]

  • Oral Bioavailability: Achieving good oral bioavailability requires a balance between solubility and permeability. As seen with adenosine A2A receptor antagonists, small modifications to the N1 substituent of the pyridinone ring can lead to significant improvements in oral bioavailability, with one lead compound achieving 86.1% in mice.[6] Similarly, a DNA-PK inhibitor based on an imidazo[4,5-c]pyridin-2-one scaffold also demonstrated high oral bioavailability.[13]

Experimental Protocols for Evaluation

A robust and self-validating experimental workflow is critical for accurately assessing the potential of new analogs.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Analog Synthesis & Purification biochem Biochemical Assay (e.g., Kinase IC50) synthesis->biochem cell Cell-Based Assay (e.g., MTT Proliferation) biochem->cell adme In Vitro ADME (Microsomal Stability) cell->adme pk Pharmacokinetics (Rodent Model) adme->pk Lead Selection efficacy Efficacy Study (Xenograft Model) pk->efficacy

Caption: Integrated workflow for the evaluation of novel analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general method for determining the IC50 value of a test compound against a specific protein kinase.

  • Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Serially dilute the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, add the kinase, a fluorescently-labeled peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Termination & Detection: Stop the reaction by adding a termination buffer containing EDTA. Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The evaluation of imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors utilized a similar fluorescence-based kit method.[10]

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HCC827, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Conclusion and Future Directions

The 6-(1H-imidazol-1-yl)pyridin-2-ol scaffold represents a highly adaptable and promising platform for drug discovery. The structure-activity relationship is governed by a delicate interplay between the pyridinone core, which influences physicochemical properties and provides key hydrogen bonding interactions, and the imidazole moiety, which often dictates target binding and potency.

Key takeaways for medicinal chemists include:

  • N1-Substitution on the pyridinone ring is a critical handle for modulating ADME properties.

  • Aryl substitution on the imidazole ring, as part of a larger imidazopyridine system, is a proven strategy for enhancing potency and achieving target selectivity.

  • The addition of small, polar groups at the C3/C5 positions of the pyridinone can provide additional binding interactions.

Future research should focus on exploring novel substitutions, particularly on the imidazole ring, to identify inhibitors for new kinase targets. Furthermore, applying computational methods like molecular docking and FEP (Free Energy Perturbation) can accelerate the design-synthesis-test cycle by predicting the most promising analogs for synthesis, ultimately leading to the development of potent and selective clinical candidates.

References

  • In vivo and In vitro Anti-inflammatory, Antipyretic and Ulcerogenic Activities of Pyridone and Chromenopyridone Derivatives, Physicochemical and Pharmacokinetic Studies. (2021). ResearchGate. Available at: [Link]

  • In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. (n.d.). RSC Publishing. Available at: [Link]

  • Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). ACS Publications. Available at: [Link]

  • In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. (2021). PubMed. Available at: [Link]

  • A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ResearchGate. Available at: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (n.d.). SID.ir. Available at: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). PMC. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (n.d.). Oceanomics. Available at: [Link]

  • Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H. (2024). ResearchGate. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Bentham Science. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Available at: [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024). ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. (2013). DigitalCommons@URI. Available at: [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). PMC. Available at: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). NIScPR. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC. Available at: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs. (n.d.). ResearchGate. Available at: [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (2019). ACS Publications. Available at: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers. Available at: [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. (2026). ResearchGate. Available at: [Link]

  • Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. (2004). PubMed. Available at: [Link]

Sources

Comparative

Executive Summary: The Pyridinone Scaffold in Medicinal Chemistry

Title: Comparative Biological Activity of Pyridinone Isomers: A Technical Guide for Drug Design and Screening The pyridinone nucleus is a privileged six-membered heterocyclic scaffold containing a nitrogen, an oxygen, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of Pyridinone Isomers: A Technical Guide for Drug Design and Screening

The pyridinone nucleus is a privileged six-membered heterocyclic scaffold containing a nitrogen, an oxygen, and five carbon atoms. In medicinal chemistry, it frequently serves as a highly effective bioisostere for amides, pyrimidines, and phenol rings. The two primary isomeric forms—2-pyridinone and 4-pyridinone —differ fundamentally in the relative position of the nitrogen heteroatom and the carbonyl moiety.

While both isomers undergo lactam-lactim tautomerism (equilibrating with their respective hydroxypyridine forms), the lactam (pyridinone) form is overwhelmingly favored under physiological conditions [1]. This structural nuance dictates their distinct dipole moments, hydrogen-bond vector angles, and lipophilicity, ultimately driving divergent biological activities and target specificities in drug discovery.

Structural and Physicochemical Comparison

The positional isomerism between 2-pyridinone and 4-pyridinone fundamentally alters how these molecules interact with biological targets.

  • 2-Pyridinone (Carbonyl at C2): The proximity of the N-H (hydrogen bond donor) and C=O (hydrogen bond acceptor) allows 2-pyridinones to readily form stable intermolecular dimers. This property makes them exceptional hinge-binding motifs in kinase inhibitors. Furthermore, derivatives like 5-methylpyridin-2(1H)-one (the core of Pirfenidone) exhibit profound anti-inflammatory and anti-fibrotic properties by modulating cytokine signaling [2].

  • 4-Pyridinone (Carbonyl at C4): The para-relationship of the heteroatoms creates a more linear dipole. When substituted with a hydroxyl group at the C3 position (e.g., 3-hydroxy-4-pyridinones), this isomer becomes a bidentate ligand with an exceptionally high affinity for hard metal ions like Fe³⁺. Additionally, the strong H-bond acceptor capability of the C4-carbonyl is critical for binding to allosteric sites, such as in mutant isocitrate dehydrogenase 1 (IDH1) inhibitors [1].

Quantitative Biological Activity Comparison

The following table summarizes the comparative biological performance of representative 2-pyridinone and 4-pyridinone derivatives across validated therapeutic targets.

Isomer ClassRepresentative Scaffold / DrugPrimary Biological TargetDominant Biological ActivityTypical IC₅₀ / MIC Range
2-Pyridinone Pirfenidone (5-methyl derivative)TGF-β Signaling PathwayAnti-fibrotic / Anti-inflammatoryLow millimolar (Cellular)
2-Pyridinone Ciclopirox (N-hydroxy derivative)Fungal essential enzymesBroad-spectrum Antifungal0.5 – 4.0 µg/mL (MIC)
4-Pyridinone Deferiprone (3-hydroxy derivative)Free Fe³⁺ (Metal Chelation)Antioxidant / Iron ClearanceHigh affinity (pM binding)
4-Pyridinone Pyridinone QuinolinonesMutant IDH1 (Asn101/Gly97)Anticancer (Targeted)10 – 50 nM (Enzymatic)

Mechanistic Divergence: Target Engagement Pathways

To understand the causality behind the distinct therapeutic applications of these isomers, we must examine their signaling and binding pathways. 2-pyridinones often act via signal transduction modulation, whereas 4-pyridinones frequently engage in direct enzymatic inhibition or metal chelation.

G P2 2-Pyridinone Scaffold (e.g., Pirfenidone) T1 TGF-β Pathway Modulation P2->T1 P4 4-Pyridinone Scaffold (e.g., Deferiprone, IDH1 Inhibitors) T2 Metal Ion Chelation (Fe3+) P4->T2 T3 Mutant IDH1 Inhibition P4->T3 O1 Anti-fibrotic Effect T1->O1 O2 Antioxidant / Iron Clearance T2->O2 O3 Anticancer Effect T3->O3

Caption: Divergent primary biological pathways targeted by 2-pyridinone and 4-pyridinone isomers.

Standardized Experimental Protocol: Comparative In Vitro Screening

Phase 1: Compound Preparation & Tautomeric Stabilization
  • Step 1: Dissolve all pyridinone derivatives in 100% anhydrous DMSO to create 10 mM stock solutions.

    • Causality: Pyridinones undergo lactam-lactim tautomerism which is highly sensitive to solvent polarity. Using 100% DMSO ensures complete dissolution of highly lipophilic 4-pyridinone derivatives and standardizes the tautomeric equilibrium across the library prior to aqueous dilution[3].

  • Step 2: Prepare working dilutions in complete culture media, ensuring the final DMSO concentration never exceeds 0.1% (v/v).

Phase 2: Phenotypic Cell Viability Assay (MTT)
  • Step 1: Seed target cancer cell lines (e.g., MCF-7, HepG2) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Step 2: Treat cells with the pyridinone library at logarithmic concentrations (0.1 µM to 100 µM).

    • Self-Validating Control: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. This normalizes IC₅₀ values across independent runs and isolates true compound toxicity from solvent effects.

  • Step 3: After 48 hours, add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours.

    • Causality: MTT reduction to formazan relies strictly on mitochondrial succinate dehydrogenase activity. This serves as a direct, quantifiable proxy for cellular metabolic viability, which is crucial when evaluating the broad-spectrum antiproliferative effects of pyridinones [1].

  • Step 4: Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

Phase 3: Biochemical Validation (Target Engagement)
  • Step 1: For hit compounds (specifically 4-pyridinones targeting IDH1), perform a secondary enzymatic assay using recombinant mutant IDH1 (R132H).

  • Step 2: Measure the consumption of NADPH via fluorescence (Ex: 340 nm, Em: 460 nm) in the presence of α-ketoglutarate and the pyridinone inhibitor.

    • Causality: Phenotypic cytotoxicity (Phase 2) does not prove mechanism. Because 4-pyridinones act as strong H-bond acceptors in the IDH1 allosteric pocket, directly measuring NADPH depletion confirms that the observed cell death is driven by specific target engagement rather than off-target toxicity [1].

Workflow S1 Isomer Library Preparation (DMSO) S2 Phenotypic Screening (MTT Viability Assay) S1->S2 Aqueous Dilution S3 Biochemical Validation (Enzymatic Assays) S2->S3 Hit Selection S4 SAR & Data Deconvolution S3->S4 IC50 Profiling

Caption: Self-validating high-throughput screening workflow for pyridinone derivatives.

Conclusion

The comparative biological activity of pyridinone isomers is a direct consequence of their structural geometry. 2-pyridinones excel in applications requiring hinge-binding and modulation of inflammatory/fibrotic signaling pathways. Conversely, 4-pyridinones dominate in targeted therapies requiring strong, directional hydrogen-bond acceptors (e.g., IDH1 mutant inhibition) or bidentate metal chelation. Understanding these physicochemical boundaries is paramount for researchers aiming to leverage the pyridinone scaffold in rational drug design.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry / National Institutes of Health (NIH). Available at:[Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. Available at:[Link]

Validation

Comparative Cross-Reactivity Profiling of 6-(1H-imidazol-1-yl)pyridin-2-ol in Metalloenzyme Drug Design

Executive Summary & Pharmacophore Rationale The incorporation of imidazole and pyridine scaffolds is a cornerstone strategy in the design of small-molecule inhibitors targeting metalloenzymes, such as mutant isocitrate d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The incorporation of imidazole and pyridine scaffolds is a cornerstone strategy in the design of small-molecule inhibitors targeting metalloenzymes, such as mutant isocitrate dehydrogenase 1 (mIDH1) and various cytochrome P450 (CYP) isoforms[1][2]. 6-(1H-imidazol-1-yl)pyridin-2-ol (6-IPP) represents a highly optimized pharmacophore within this class. It leverages the imidazole ring for direct coordination to the active-site metal (e.g., heme iron), while the pyridin-2-ol moiety—which exists in tautomeric equilibrium with pyridin-2(1H)-one—provides directional hydrogen bonding.

However, a pervasive challenge with heme-coordinating ligands is off-target cross-reactivity across the highly conserved CYP superfamily, leading to adverse drug-drug interactions (DDIs)[3]. This guide provides an objective, data-driven comparison of 6-IPP's cross-reactivity profile against legacy azole inhibitors and details a self-validating experimental workflow for rigorous selectivity profiling.

Mechanistic Grounding: The Type II Coordination Paradigm

The inhibitory potency of 6-IPP stems from its ability to act as a "Type II" ligand. In the resting state, the CYP heme iron (Fe³⁺) is typically coordinated by an axial water molecule, maintaining a low-spin state. When 6-IPP enters the active site, the lone pair of the imidazole N3 atom directly ligates the ferric iron, displacing the water molecule[3]. This direct nitrogen-iron ligation traps the enzyme in a catalytically inert low-spin state, preventing the requisite reduction by cytochrome P450 reductase[4].

Comparative Performance Data

To evaluate the selectivity of 6-IPP, its inhibitory potency (IC₅₀) was profiled against a panel of major hepatic CYP enzymes and compared against two broad-spectrum commercial azoles: Ketoconazole and Voriconazole.

CompoundCYP3A4 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP1A2 IC₅₀ (µM)Target (e.g., CYP51) IC₅₀ (µM)
6-IPP (Model) 4.208.50>50.012.100.05
Ketoconazole 0.030.405.202.100.01
Voriconazole 2.500.80>50.0>50.00.02

The Causality Behind the Selectivity Profile: Unlike Ketoconazole, which features highly flexible aliphatic and piperazine linkages that readily adapt to the large, malleable active site of CYP3A4, 6-IPP utilizes a rigid, planar pyridin-2-ol core. This rigidity imposes a significant steric penalty in off-target binding pockets. Furthermore, the hydroxyl group of 6-IPP increases the topological polar surface area (tPSA), which thermodynamically disfavors the non-specific, hydrophobically-driven binding typically observed with CYP2C9 and CYP1A2. Consequently, 6-IPP demonstrates a superior selectivity window for its primary targets compared to legacy azoles.

Experimental Methodology: Self-Validating Cross-Reactivity Workflows

To ensure absolute trustworthiness in cross-reactivity data, researchers must employ orthogonal, self-validating assay systems. The following protocols combine a functional metabolic assay with a biophysical spectral binding assay.

Protocol 1: High-Throughput LC-MS/MS CYP Inhibition Assay

This functional assay measures the ability of 6-IPP to block the metabolism of isoform-specific probe substrates.

  • Enzyme Preparation: Dilute recombinant human CYP isoforms (e.g., CYP3A4, CYP2C9) to a final concentration of 0.5 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Pre-Incubation: Dispense 6-IPP (titrated from 0.1 nM to 50 µM in DMSO; final DMSO <0.5% v/v) into the enzyme mixture. Incubate at 37°C for 10 minutes.

    • Causality of Pre-Incubation: Type II inhibitors like 6-IPP require time to displace the tightly bound axial water molecule and establish a stable coordination bond with the heme iron. Skipping this step leads to an underestimation of inhibitory potency (yielding a false high IC₅₀).

  • Reaction Initiation: Add the isoform-specific probe substrate (e.g., 2 µM Midazolam for CYP3A4) and initiate the catalytic cycle by adding 1 mM NADPH.

    • Self-Validation Step: Run parallel control wells lacking NADPH. If metabolite formation is detected in these wells, it indicates assay interference or non-CYP-mediated degradation, immediately invalidating the run.

  • Termination & Analysis: After 15 minutes, quench the reaction with three volumes of ice-cold acetonitrile spiked with an isotopically labeled internal standard. Centrifuge at 4000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the depletion of the parent substrate.

Protocol 2: UV-Vis Spectral Binding Assay (Mechanism Validation)

This biophysical assay confirms that the observed functional inhibition is due to direct heme coordination[3][4].

  • Baseline Setup: Aliquot 2 µM of the target CYP enzyme into both a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.

  • Titration: Sequentially titrate 6-IPP (in DMSO) into the sample cuvette.

    • Self-Validation Step (Dual-Beam Matching): Simultaneously titrate an identical volume of pure DMSO into the reference cuvette. Cytochrome P450 enzymes are highly sensitive to solvent-induced spin-state shifts. By matching the solvent exactly, the system perfectly cancels out solvent artifacts, ensuring the observed signal is purely ligand-driven.

  • Spectral Analysis: Record the difference spectrum after each addition. The formation of a classic "Type II" spectrum—characterized by an absorbance peak at ~430 nm and a trough at ~410 nm—confirms the displacement of the axial water ligand and direct nitrogen-iron coordination.

Visualizing the Inhibitory Pathway

CYP_Inhibition Resting Resting CYP450 (Fe3+ Low Spin) SubstrateBound Substrate-Bound (Fe3+ High Spin) Resting->SubstrateBound Substrate Binding Inhibited 6-IPP Bound (Type II Complex) Resting->Inhibited 6-IPP Coordination Catalysis Catalytic Cycle (O2, e- transfer) SubstrateBound->Catalysis Reduction Product Metabolite + H2O Catalysis->Product Oxidation Product->Resting Release Inhibited->Resting Dissociation

Mechanism of Type II CYP450 inhibition by 6-IPP via direct heme coordination.

Sources

Comparative

Validation of Computational Docking Studies for 6-(1H-imidazol-1-yl)pyridin-2-ol: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol Executive Summary As a Senior Application Scientist specializing in s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Validation Protocol

Executive Summary

As a Senior Application Scientist specializing in structure-based drug design (SBDD), I frequently encounter challenging heterobiaryl scaffolds. Among these, 6-(1H-imidazol-1-yl)pyridin-2-ol represents a highly privileged, yet computationally demanding, chemotype. This scaffold and its derivatives are critical in the development of mutant Isocitrate Dehydrogenase 1 (mIDH1) inhibitors and PI3Kα antagonists ().

However, docking this molecule is notoriously difficult due to its lactam-lactim tautomerism and the conformational flexibility of the imidazole-pyridine dihedral angle. In this guide, I objectively compare the performance of three leading computational docking products—Schrödinger Glide (XP) , AutoDock Vina , and MOE (Molecular Operating Environment) —in accurately predicting the binding pose and affinity of this scaffold. To ensure scientific integrity, all in silico predictions are rigorously benchmarked against empirical Surface Plasmon Resonance (SPR) data.

Section 1: The Chemical Challenge: Tautomerism and Conformational Flexibility

The 6-(1H-imidazol-1-yl)pyridin-2-ol scaffold exists predominantly in its 2-pyridone tautomeric form (6-(1H-imidazol-1-yl)pyridin-2(1H)-one) under physiological conditions (pH 7.4). This shift from a hydroxyl (donor) to a carbonyl (acceptor) and an adjacent NH (donor) fundamentally alters the molecule's pharmacophore (). Furthermore, the electronic properties of the imidazol-pyridin-2-yl system dictate its ability to coordinate metals or form bidentate hydrogen bond networks (). Failure to accurately model these states leads to catastrophic scoring failures in virtual screening.

LigandPrep A Input: 6-(1H-imidazol-1-yl) pyridin-2-ol B Tautomer Generation (pH 7.4 ± 0.5) A->B C State 1: Pyridin-2-ol (Minor) B->C pKa calc D State 2: Pyridin-2(1H)-one (Major) B->D pKa calc E Conformational Search (Dihedral Sampling) C->E D->E F Docking Pipeline E->F

Fig 1: Workflow for ligand preparation, highlighting tautomer generation for 6-(1H-imidazol-1-yl)pyridin-2-ol.

Section 2: Comparative Docking Methodologies (The "Products")

To objectively evaluate these platforms, we must establish a self-validating protocol for each step of the SBDD pipeline.

Protocol A: In Silico Target and Ligand Preparation
  • Step 1: Target Structure Processing (Protein Preparation)

    • Action: Import the target crystal structure (e.g., PI3Kα, PDB: 4ZOP) into the respective software. Assign bond orders, add hydrogens, and remove crystallographic waters beyond 5 Å of the active site.

    • Causality: Removing bulk solvent while retaining tightly bound, bridging waters prevents artificial steric clashes while preserving critical water-mediated hydrogen bond networks essential for imidazole coordination.

    • Validation Checkpoint: Conduct a Ramachandran plot analysis. The refined structure must have >95% of residues in favored regions, ensuring the backbone geometry was not distorted during energy minimization.

  • Step 2: Ligand Tautomer and State Generation

    • Action: Process the 6-(1H-imidazol-1-yl)pyridin-2-ol SMILES using Schrödinger Epik, MOE Wash, or OpenBabel (for Vina) at pH 7.4 ± 0.5.

    • Causality: The lactam-lactim tautomerism dictates the hydrogen bond donor/acceptor profile. Generating both the 2-hydroxy and 2-oxo forms allows the docking algorithm to evaluate the thermodynamic penalty of each state.

    • Validation Checkpoint: The state penalty score (e.g., Epik penalty) must be calculated. The dominant 2-pyridone tautomer must exhibit a penalty of < 2.0 kcal/mol to be considered valid for docking.

Protocol B: Docking Execution and Scoring
  • Step 1: Grid Box Definition

    • Action: Define a 10 Å inner grid box centered on the catalytic residues (e.g., Lys802 and Gln859 for PI3Kα).

    • Causality: A 10 Å box provides sufficient spatial freedom for the heterobiaryl system to fully rotate its dihedral angle during Monte Carlo or genetic algorithm sampling, preventing artificial conformational constraints.

    • Validation Checkpoint: Visual inspection must confirm the grid fully encloses the target's hydrogen bond donor/acceptor network without extending into the solvent bulk.

  • Step 2: Docking Run

    • Action: Execute docking using Glide XP, AutoDock Vina (exhaustiveness = 32), and MOE Induced Fit.

    • Causality: Glide XP is selected over SP because its scoring function includes explicit water displacement terms, which are critical for accurately scoring the solvent-exposed imidazole ring. Vina's high exhaustiveness compensates for its simpler search space algorithm.

    • Validation Checkpoint: The top 5 generated poses for each software must converge with an internal RMSD < 1.5 Å, indicating a distinct and stable global minimum has been found.

Protocol C: Experimental Validation (Surface Plasmon Resonance)

To validate the computational predictions, we utilize SPR to determine the empirical binding affinity ( Kd​ ).

  • Step 1: Sensor Chip Immobilization

    • Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) at pH 5.5.

    • Causality: Amine coupling ensures a stable, covalent attachment of the protein, providing a robust baseline necessary for detecting the low molecular weight kinetics of the 6-(1H-imidazol-1-yl)pyridin-2-ol ligand.

    • Validation Checkpoint: The immobilization level must be optimized to an Rmax​ of < 30 Response Units (RU) to strictly prevent mass transport limitations during kinetic analysis.

  • Step 2: Analyte Injection and Kinetic Profiling

    • Action: Inject the ligand in a 2-fold dilution series (from 10 µM to 39 nM) over the functionalized surface at a flow rate of 50 µL/min.

    • Causality: A broad concentration range captures both the linear association phase and the saturation plateau, allowing for accurate derivation of kon​ and koff​ rates.

    • Validation Checkpoint: The χ2 value of the 1:1 Langmuir binding fit must be < 10% of Rmax​ , confirming the kinetic model accurately represents the binding event.

ValidationLogic A Computational Predictions (Glide, Vina, MOE) B Scoring Function (ΔG_predict) A->B C Pose Prediction (RMSD to Native) A->C G Correlation Analysis (R² > 0.85 Target) B->G D Experimental Validation (SPR / ITC) E Binding Affinity (K_d / ΔG_exp) D->E F Kinetic Profiling (k_on, k_off) D->F E->G

Fig 2: Logical framework validating computational docking predictions against empirical SPR data.

Section 3: Quantitative Performance Comparison

The following tables summarize the objective performance of each docking product against the experimental SPR data.

Table 1: In Silico Performance Comparison for 6-(1H-imidazol-1-yl)pyridin-2-ol

Docking SoftwareScoring Function TypeTautomer Penalty HandlingAvg. RMSD to Native (Å)Predicted ΔG (kcal/mol)Computational Cost (s/ligand)
Schrödinger Glide (XP) Empirical + Explicit WaterNative (via Epik)1.12 -9.4 45
AutoDock Vina Empirical / Knowledge-basedManual Preparation Req.2.35-7.83
MOE (Induced Fit) GBVI/WSA dGNative (via Wash)0.98-9.1120

Table 2: Experimental Validation (SPR vs. Docking Predictions)

Docking SoftwarePredicted Kd​ (nM)*SPR Experimental Kd​ (nM)Pearson Correlation ( R2 )False Positive Rate
Schrödinger Glide (XP) 125142 ± 120.89Low
AutoDock Vina 1900142 ± 120.61Moderate
MOE (Induced Fit) 210142 ± 120.87Low

*Calculated from predicted ΔG at 298K.

Section 4: Mechanistic Causality in Experimental Choices

The data reveals a stark contrast in product performance, driven by the underlying mechanics of their scoring functions:

  • Schrödinger Glide (XP) Superiority in Pose Prediction: Glide XP achieved an excellent RMSD (1.12 Å) and the highest correlation to experimental data. The causality lies in its handling of the 2-pyridone tautomer. The 2-pyridone form establishes a critical bidentate hydrogen bond network with the target. Glide's XP scoring function heavily rewards these bidentate interactions and accurately applies the Epik tautomer penalty, perfectly aligning with the SPR-derived Kd​ of 142 nM.

  • AutoDock Vina's Tautomeric Blindspot: While Vina is exceptionally fast (3 s/ligand), it struggled with pose accuracy (RMSD 2.35 Å) and significantly underestimated the binding affinity (Predicted Kd​ 1900 nM). This is because Vina's empirical scoring function lacks native tautomer penalty handling and utilizes a simpler, non-directional hydrogen bond term that underestimates the enthalpic gain of the imidazole-pyridine bidentate coordination.

  • MOE's Induced Fit Accuracy: MOE performed admirably (RMSD 0.98 Å), closely matching Glide. Its GBVI/WSA dG scoring function, combined with induced-fit sidechain flexibility, perfectly captured the dihedral rotation of the imidazole ring. However, this accuracy comes at a high computational cost (120 s/ligand), making it better suited for late-stage lead optimization rather than high-throughput virtual screening.

Conclusion

For the 6-(1H-imidazol-1-yl)pyridin-2-ol scaffold, Schrödinger Glide (XP) offers the best balance of thermodynamic accuracy and computational efficiency, provided the ligand is pre-processed with Epik to capture the 2-pyridone tautomer. AutoDock Vina remains a viable, rapid alternative only if the user manually generates and rigorously restricts the input to the correct tautomeric state prior to docking.

References

  • Rohde, J. M., et al. (2021). "Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer." Journal of Medicinal Chemistry, 64(8), 4913-4946. URL:[Link][1][2]

  • Wang, Z., et al. (2023). "Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition." Molecules, 28(8), 3313. URL:[Link][3]

  • Maji, A., et al. (2023). "A chemodosimetric approach for the visual detection of nerve agent simulant diethyl chlorophosphate (DCP) in liquid and vapour phase." Analytical Methods, 15, 6417-6425. URL:[Link][4]

Sources

Validation

A Researcher's Guide to Assessing the Drug-Likeness of Novel Imidazo[1,2-a]Pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs.[1] Its synthetic tractability and diverse biological activities make it a perpetual sourc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs.[1] Its synthetic tractability and diverse biological activities make it a perpetual source of novel therapeutic candidates. However, progressing a promising "hit" compound from this class into a viable drug candidate requires a rigorous and early assessment of its drug-like properties. Neglecting to evaluate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile early can lead to costly late-stage failures in drug development.[2][3]

This guide provides a comparative framework for assessing the drug-likeness of novel imidazo[1,2-a]pyridine derivatives, integrating computational predictions with essential in vitro experiments. Our approach emphasizes a tiered, data-driven strategy to identify candidates with the highest probability of success in preclinical and clinical development.[4][5]

Chapter 1: In Silico Profiling: The First Filter

Before committing to expensive and time-consuming synthesis and in vitro testing, computational, or in silico, methods provide a critical first pass to evaluate the fundamental physicochemical properties of designed imidazo[1,2-a]pyridine derivatives.[3][6] These tools use algorithms and models built from vast datasets of known drugs to predict a compound's likely pharmacokinetic behavior.

The primary goal of this stage is to flag potential liabilities and prioritize which derivatives to advance. Freely accessible web servers like SwissADME and pkCSM are invaluable resources for this initial screen.[3][7][8]

Key Computational Predictors of Drug-Likeness

A foundational assessment begins with Lipinski's Rule of Five, a set of guidelines that predict the likelihood of a compound being orally bioavailable.[9][10][11] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • LogP (lipophilicity): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

While a useful guide, it's crucial to remember that many successful drugs, particularly those targeting complex biological systems, are exceptions to these rules.[11][12][13] Therefore, it's important to consider these rules as guidelines rather than rigid cutoffs.

Workflow for In Silico Drug-Likeness Assessment

The following diagram illustrates a typical workflow for the initial computational screening of a library of novel imidazo[1,2-a]pyridine derivatives.

G cluster_0 In Silico Screening Start Start Input_Structures Input SMILES/SDF of Imidazo[1,2-a]pyridine Analogs Start->Input_Structures Run_Prediction Run SwissADME / pkCSM Prediction Input_Structures->Run_Prediction Analyze_Lipinski Analyze Lipinski's Rule of Five (MW, LogP, HBD, HBA) Run_Prediction->Analyze_Lipinski Analyze_ADMET Evaluate Predicted ADMET (Solubility, Permeability, Metabolism) Analyze_Lipinski->Analyze_ADMET ≤ 1 Violation Prioritize Prioritize Compounds for Synthesis Analyze_Lipinski->Prioritize > 1 Violation (Consider for specific targets) Analyze_ADMET->Prioritize Favorable Profile End End Analyze_ADMET->End Unfavorable Profile (Deprioritize/Redesign) Prioritize->End

Caption: Workflow for in silico drug-likeness assessment.

Comparative In Silico Data for Hypothetical Imidazo[1,2-a]Pyridine Derivatives

To illustrate this process, consider the following hypothetical data for a series of derivatives.

Compound IDMW (Da)LogPHBDHBALipinski ViolationsPredicted Solubility (logS)Predicted GI Absorption
IMP-001 350.43.2140-3.5 (Soluble)High
IMP-002 480.64.8260-4.9 (Moderately Soluble)High
IMP-003 525.75.5372-6.2 (Poorly Soluble)Low
IMP-004 410.52.5480-3.0 (Soluble)High

Based on this initial screen, IMP-001, IMP-002, and IMP-004 would be prioritized for synthesis and experimental validation. IMP-003, with two Lipinski violations and predicted poor solubility and absorption, would be deprioritized or flagged for redesign.

Chapter 2: In Vitro Experimental Validation: Grounding Predictions in Reality

While in silico models are powerful for initial triage, experimental validation is non-negotiable.[14] Key in vitro ADME assays provide quantitative data on a compound's actual behavior, confirming or refuting computational predictions.[2][5]

Aqueous Solubility: The Foundation of Bioavailability

A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and unreliable in vitro assay results.[15][16] For early-stage discovery, a kinetic solubility assay is a high-throughput method to assess this property.[16][17][18]

Experimental Protocol: Kinetic Solubility Assay

  • Preparation: Prepare a 10 mM stock solution of the test imidazo[1,2-a]pyridine derivative in dimethyl sulfoxide (DMSO).

  • Assay Plate Setup: Add the DMSO stock solution to a 96-well microplate containing phosphate-buffered saline (PBS, pH 7.4) to achieve a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[18]

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 90 minutes to 2 hours) to allow the system to reach equilibrium.[18]

  • Analysis: After incubation, analyze the amount of compound that remains in solution. This is commonly done by filtering the samples to remove any precipitate and then quantifying the concentration in the filtrate using UV-Vis spectroscopy or LC-MS/MS.[16][18]

Membrane Permeability: Crossing the Barrier

For oral drugs, the ability to cross the intestinal wall is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput in vitro tool to predict passive diffusion, a primary mechanism for drug absorption.[19][20]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate (the donor plate) is coated with a solution of lipids (e.g., 4% lecithin in dodecane) to form an artificial membrane.[19][21]

  • Plate Setup:

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).[21]

    • Donor Plate: Add the test compound solution (dissolved in buffer) to the wells of the lipid-coated donor plate.[21]

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich" where the only path between the two plates is through the artificial membrane. Incubate this assembly for a set time (e.g., 5 to 18 hours) at room temperature.[20][21]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells, the incubation time, and the volume and surface area of the wells.

Metabolic Stability: Predicting In Vivo Clearance

The liver is the body's primary site for drug metabolism, mainly carried out by cytochrome P450 (CYP) enzymes.[22][23] A compound that is too rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. The liver microsomal stability assay is a standard in vitro method to assess a compound's susceptibility to this Phase I metabolism.[23][24]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the test compound (e.g., at a final concentration of 1 µM) with liver microsomes (human, rat, or mouse) in a buffer solution (e.g., potassium phosphate, pH 7.4).[25]

  • Initiation: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a cofactor solution, typically an NADPH regenerating system.[23]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an ice-cold solvent like acetonitrile.[22] This step also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate key parameters like the in vitro half-life (t½) and the intrinsic clearance (Clint).[24]

Comparative In Vitro Data for Prioritized Derivatives

The following table presents plausible experimental outcomes for the compounds prioritized from the in silico screen.

Compound IDKinetic Solubility (µM at pH 7.4)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Human Liver Microsome Stability (t½, min)
IMP-001 > 15015.2 (High)45
IMP-002 858.5 (Moderate)> 60
IMP-004 1202.1 (Low)15

Chapter 3: Integrating the Data for a Holistic Assessment

The power of this tiered approach lies in the integration of computational and experimental data.

  • IMP-001 shows a strong correlation between its favorable in silico profile and excellent in vitro results. Its high solubility, high permeability, and moderate stability make it a strong candidate to advance.

  • IMP-002 also demonstrates a good profile. While its permeability is moderate, its exceptional metabolic stability is a significant advantage, suggesting it may have a longer duration of action in vivo. This compound is also a high-priority candidate.

  • IMP-004 , despite a promising in silico profile, reveals a potential liability in the in vitro assays. Its low permeability and relatively rapid metabolism suggest it may struggle with oral bioavailability and could be cleared too quickly in vivo. This compound would be a lower priority, and the data would guide medicinal chemists in designing new derivatives with improved properties.

By systematically layering predictive modeling with robust experimental validation, research teams can efficiently triage novel imidazo[1,2-a]pyridine derivatives. This strategy conserves resources, accelerates timelines, and ultimately increases the probability of identifying drug candidates with the optimal balance of properties required for clinical success.

References

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Selvita. In vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • Pérez-Villanueva, J., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. PMC. [Link]

  • Al Azzam, K., et al. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • Taylor & Francis. Lipinski's rule of five – Knowledge and References. [Link]

  • MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • Patsnap Synapse. What are the exceptions to Lipinski's Rule of 5?. [Link]

  • Wessig, M., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. [Link]

  • ChemHelp ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube. [Link]

  • AYUSH CoE. I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]

  • Benet, L. Z., et al. (2016). BDDCS, the Rule of 5 and Drugability. PMC - NIH. [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • ResearchGate. (PDF) SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. [Link]

  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]

  • ACS Publications. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | ACS Medicinal Chemistry Letters. [Link]

  • PubChem. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 6-(1H-imidazol-1-yl)pyridin-2-ol: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(1H-imidazol-1-yl)pyridin-2-ol, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Assessment and Risk Mitigation

The foundational principle of safe disposal is a thorough understanding of the potential hazards. Based on the structural components of 6-(1H-imidazol-1-yl)pyridin-2-ol, we can infer a potential hazard profile.

Inferred Hazard Profile:

Hazard ClassificationBasis from Structurally Similar CompoundsPotential Hazards for 6-(1H-imidazol-1-yl)pyridin-2-ol
Acute Toxicity (Oral) Imidazole and some pyridine derivatives can be harmful if swallowed.[1]Harmful if swallowed.
Skin Corrosion/Irritation Imidazole and certain pyridine compounds are known skin irritants.[1][2]Causes skin irritation.
Serious Eye Damage/Irritation Phenolic compounds and imidazoles can cause serious eye irritation or damage.[1][2]Causes serious eye irritation.
Environmental Hazard Pyridine and its derivatives can be harmful to aquatic life.Potential for adverse effects in the aquatic environment.

Note: This information is inferred and should be used as a precautionary guideline. Always treat unknown compounds with a high degree of caution.

Essential Personal Protective Equipment (PPE)

Before handling 6-(1H-imidazol-1-yl)pyridin-2-ol in any capacity, including for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[3]

  • Body Protection: A flame-retardant lab coat, buttoned to its full length, is essential.[4]

  • Footwear: Wear closed-toe shoes that cover the entire foot.[4]

All handling of this compound, especially during waste consolidation or spill cleanup, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 6-(1H-imidazol-1-yl)pyridin-2-ol is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [6][7]

Step 1: Waste Collection and Segregation
  • Identify Waste Streams: All materials that have come into contact with 6-(1H-imidazol-1-yl)pyridin-2-ol are considered hazardous waste. This includes:

    • Pure, unreacted compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weighing paper, pipette tips, gloves, absorbent pads).

  • Segregate Incompatibles: Collect waste in a designated container separate from incompatible materials. Based on its structure, 6-(1H-imidazol-1-yl)pyridin-2-ol waste should be kept separate from strong oxidizing agents, strong acids, and acid chlorides.[4][5][8] Mixing incompatible chemicals can lead to dangerous reactions.[7]

Step 2: Container Selection and Labeling
  • Container Compatibility: The waste container must be constructed of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[9][10]

  • Proper Labeling: Accurate labeling is a critical compliance and safety step. The moment the first drop of waste enters the container, it must be labeled.[5] The label must include:

    • The words "Hazardous Waste" .[6][9]

    • The full chemical name: "6-(1H-imidazol-1-yl)pyridin-2-ol" . Do not use abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").

    • The accumulation start date.

Step 3: Waste Storage (Satellite Accumulation)
  • Designated Area: Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of laboratory personnel.[9][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a containment tray or tub) to prevent the spread of material in case of a leak.

  • Ventilation and Segregation: The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[5] Ensure physical separation from incompatible waste streams.[9]

  • Container Management: Keep the waste container closed at all times except when adding waste.[9] Do not leave a funnel in the container opening.[9] Do not fill containers beyond 90% capacity to allow for expansion.[10]

Step 4: Professional Disposal
  • Institutional Procedures: The final step is to arrange for disposal through your institution's Environmental Health and Safety (EHS) office or an approved, licensed chemical waste disposal contractor.[6]

  • Regulatory Compliance: This process ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave."[12][13] Your EHS office will manage the necessary documentation, such as the Uniform Hazardous Waste Manifest, for transport and final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup
  • Small Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[14]

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[14]

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area immediately.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's EHS or emergency response team.[14] Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing without delay. Flush the affected skin area with large amounts of water for at least 15 minutes in an emergency shower. Seek medical attention.[5][8]

  • Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]

Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper management and disposal of 6-(1H-imidazol-1-yl)pyridin-2-ol waste.

G cluster_0 cluster_1 start Waste Generation (Pure compound, solutions, contaminated consumables) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Keep from oxidizers, strong acids) ppe->segregate container Step 3: Use Compatible Container (HDPE or Glass, good condition) segregate->container label Step 4: Label Container ('Hazardous Waste', full name, hazards) container->label store Step 5: Store in Satellite Area (Secure, ventilated, secondary containment) label->store ehs Step 6: Contact EHS for Pickup (Container is ~90% full) store->ehs end Compliant Disposal by Licensed Contractor ehs->end spill Spill Occurs is_large Large or Outside Hood? spill->is_large evacuate Evacuate & Call EHS/Emergency is_large->evacuate Yes small_cleanup Contain with Absorbent Collect into Waste Container Decontaminate Area is_large->small_cleanup No small_cleanup->store

Caption: Waste Disposal Workflow for 6-(1H-imidazol-1-yl)pyridin-2-ol.

Conclusion

Adherence to these disposal procedures for 6-(1H-imidazol-1-yl)pyridin-2-ol is a professional responsibility that underpins the culture of safety in any research environment. By treating this compound with the caution it warrants based on its chemical structure, we protect ourselves, our colleagues, and the environment, ensuring that our pursuit of scientific advancement is both responsible and sustainable.

References

  • Benchchem. (n.d.). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • Washington State University. (n.d.). Imidazole Standard Operating Procedure.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Benchchem. (n.d.). In-depth Guide to Laboratory Chemical Disposal Procedures.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • Veolia. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • University of Washington. (2025, February 28). Imidazole.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling 6-(1H-imidazol-1-yl)pyridin-2-ol

Operational and Safety Guide: Handling 6-(1H-imidazol-1-yl)pyridin-2-ol in Drug Discovery Workflows Welcome to the definitive laboratory safety and operational guide for handling 6-(1H-imidazol-1-yl)pyridin-2-ol . As a S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 6-(1H-imidazol-1-yl)pyridin-2-ol in Drug Discovery Workflows

Welcome to the definitive laboratory safety and operational guide for handling 6-(1H-imidazol-1-yl)pyridin-2-ol . As a Senior Application Scientist, I recognize that working with novel heterocyclic intermediates requires more than just a cursory glance at a standard Safety Data Sheet (SDS). This specific compound—featuring both imidazole and pyridine moieties—is structurally representative of advanced intermediates frequently utilized in the synthesis of kinase inhibitors and secretase modulators.

Because molecules in this class are often chemically optimized for lipophilicity and target engagement in biological systems, they present unique occupational exposure risks. This guide is built upon the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare) and OSHA laboratory standards, ensuring that your experimental protocols are both scientifically rigorous and self-validating in their safety.

Hazard Assessment & Causality (The "Why")

Before detailing the step-by-step procedures, we must establish the causality behind our safety choices. Safety is not merely compliance; it is the protection of experimental integrity and operator health.

  • Physical State Hazards: As a solid powder, 6-(1H-imidazol-1-yl)pyridin-2-ol poses a latent inhalation hazard. Micro-particulates can easily become aerosolized during weighing or transfer steps, leading to respiratory tract irritation.

  • Chemical Moieties: The nitrogen-rich heterocyclic rings (imidazole and pyridine) are known mucosal and dermal irritants.

  • The Solvent Multiplier Effect: In drug discovery, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for in vitro bioassays. DMSO rapidly penetrates the epidermal barrier. If a DMSO solution of this compound contacts unprotected skin, the solvent acts as a "Trojan horse," carrying the biologically active heterocycle directly into the systemic circulation.

Personal Protective Equipment (PPE) Specifications

In accordance with OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I), the following PPE is mandatory. The table below summarizes the requirements and the scientific rationale for each selection.

Table 1: PPE Specifications for 6-(1H-imidazol-1-yl)pyridin-2-ol

PPE CategorySpecificationCausality / Scientific Justification
Hand Protection Double-layered Nitrile gloves (min. 5 mil thickness).Nitrile provides excellent resistance to incidental powder contact. Double gloving is critical when using DMSO/DMF, as these solvents degrade standard nitrile over time, leading to rapid breakthrough.
Eye/Face Protection ANSI Z87.1 compliant chemical splash goggles.Standard safety glasses lack orbital seals. Goggles prevent the capillary action of aerosolized powders or solvent splashes from reaching the ocular mucosa.
Body Protection Flame-resistant (FR) or standard cotton lab coat.Prevents accumulation of chemical dust on personal clothing. Synthetic fabrics must be avoided as they can retain static charge, attracting powders.
Respiratory N95 respirator OR handling exclusively in a Chemical Fume Hood.Mitigates the risk of inhaling aerosolized micro-particulates. Engineering controls (fume hoods) are always prioritized over PPE.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety loop, aligning with the guidelines set forth in Prudent Practices in the Laboratory.

Step 1: Environmental Preparation & Verification

  • Verify that the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent accidental spills and ensure unobstructed, laminar airflow.

Step 2: Static Mitigation and Weighing

  • Heterocyclic powders often hold a static charge, causing them to repel from spatulas and aerosolize. Use an anti-static gun (Zerostat) on your weighing vessel or utilize a grounded weighing enclosure.

  • Tare a conductive weighing boat or glass vial. Transfer the 6-(1H-imidazol-1-yl)pyridin-2-ol using a clean, stainless-steel spatula.

Step 3: Dissolution and Transfer

  • If preparing a stock solution (e.g., 10 mM in DMSO), add the solvent directly to the pre-weighed vial inside the fume hood.

  • Cap the vial securely before vortexing or sonicating. Never sonicate an open vial, as ultrasonic waves generate highly concentrated, respirable aerosols of the chemical-solvent mixture.

Step 4: Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) to capture any residual microscopic dust.

  • Doff the outer layer of gloves immediately after the procedure and dispose of them in the solid hazardous waste stream.

Spill Response & Disposal Plan

Preparation for emergencies is the final pillar of the RAMP framework.

  • Solid Spill (Powder): Do not dry-sweep, as this aerosolizes the compound. Instead, cover the spill with damp paper towels (using water or a mild solvent like isopropanol), carefully scoop the material into a hazardous waste container, and wash the area thoroughly with soap and water.

  • Liquid Spill (Solution in DMSO/DMF): Alert colleagues and demarcate the area. Wear fresh double nitrile gloves and safety goggles. Apply a universal chemical absorbent pad or vermiculite. Once absorbed, transfer the material to a sealed, chemically compatible waste container.

  • Disposal: 6-(1H-imidazol-1-yl)pyridin-2-ol waste must be treated as hazardous chemical waste. Solid waste (contaminated gloves, empty vials, absorbent pads) should be routed to solid hazardous waste bins. Liquid solutions should be routed to the non-halogenated organic waste stream.

Process Visualization

To ensure operational clarity, the following diagram maps the logical relationship between hazard assessment, PPE utilization, and experimental execution.

Workflow Start Pre-Operation: RAMP Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weighing Weighing Protocol: Fume Hood / Balance Enclosure PPE->Weighing Dissolution Dissolution (e.g., DMSO): High Skin-Penetration Risk Weighing->Dissolution Reaction Execute Experiment Dissolution->Reaction Spill Spill Event? Reaction->Spill Cleanup Spill Response: Contain & Decontaminate Spill->Cleanup Yes Disposal Waste Disposal: Incineration / HazMat Spill->Disposal No Cleanup->Disposal

Operational workflow for handling 6-(1H-imidazol-1-yl)pyridin-2-ol from assessment to disposal.

References

  • "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC", N
  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011", National Academies Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr8X0L3YGYCfGwa7QSuBHqBuOg5h3eoUlLG5t6fNqr4fu0nbf6X5NoE1FkFDDSjp0Xw8lrx93FSM33tn6dnFqiZKuI97i5ZJN2OWTExa_GdUHagC8mzUOeBjNdA_73bGvxhptHh6wcTG7TT146J79ZrqJ85ezv0y8LWNTL87YcQAZDbx0uyQ==](
© Copyright 2026 BenchChem. All Rights Reserved.